Cefaclor
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O4S/c16-8-6-24-14-10(13(21)19(14)11(8)15(22)23)18-12(20)9(17)7-4-2-1-3-5-7/h1-5,9-10,14H,6,17H2,(H,18,20)(H,22,23)/t9-,10-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIYFLOTGYLRGG-GPCCPHFNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022748 | |
| Record name | Cefaclor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cefaclor | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014971 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.10e-01 g/L | |
| Record name | Cefaclor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00833 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cefaclor | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014971 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
53994-73-3, 70356-03-5 | |
| Record name | Cefaclor | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53994-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cefaclor [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053994733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cefaclor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00833 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | cefaclor | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757422 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cefaclor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cefaclor | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.536 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEFACLOR ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z6FS3IK0K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cefaclor | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014971 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
327 °C | |
| Record name | Cefaclor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00833 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cefaclor | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014971 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to Cefaclor's Mechanism of Action on Bacterial Cell Wall Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism, antibacterial efficacy, and experimental evaluation of Cefaclor, a second-generation cephalosporin antibiotic. The document details its interaction with bacterial cell wall synthesis, presents key quantitative data, and outlines protocols for its in vitro assessment.
Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis
This compound, a member of the β-lactam class of antibiotics, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall.[1][2][3] The primary molecular target of this compound is a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs), which are located on the inner membrane of the bacterial cell wall.[2][4][5] These enzymes, particularly transpeptidases, are essential for the final steps of peptidoglycan synthesis.[6][7]
Peptidoglycan provides structural integrity to the bacterial cell wall through a mesh-like structure of cross-linked polysaccharide and polypeptide chains.[5][6] PBPs catalyze the crucial transpeptidation reaction that cross-links these chains.[7] this compound mimics the D-Ala-D-Ala moiety of the peptidoglycan precursor, allowing it to bind to the active site of PBPs.[7] This binding is covalent and effectively inactivates the enzyme.[8]
The inhibition of PBP-mediated cross-linking weakens the bacterial cell wall, rendering it unable to withstand the internal osmotic pressure.[2][4][5] This ultimately leads to cell lysis and bacterial death.[4][6][9] this compound may also interfere with autolysin inhibitors, further contributing to cell lysis mediated by the bacterium's own autolytic enzymes.[1]
Quantitative Data Summary
The efficacy of this compound is quantified by its in vitro activity against various bacterial pathogens (Minimum Inhibitory Concentration), its binding affinity for specific PBPs (50% Inhibitory Concentration), and its stability in the presence of bacterial resistance enzymes (β-lactamases).
Table 1: In Vitro Activity of this compound against Key Respiratory Pathogens MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively.
| Organism | Strain Characteristics | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Streptococcus pneumoniae | Penicillin-Susceptible | - | - | 0.125 | [10] |
| Streptococcus pneumoniae | Penicillin-Intermediate | 8 | - | 1.4 | [11] |
| Streptococcus pneumoniae | Penicillin-Resistant | 6 | - | 160 | [11] |
| Haemophilus influenzae | β-lactamase negative | - | - | 0.5 | [10] |
| Haemophilus influenzae | β-lactamase positive | - | - | 1.0 | [10] |
| Moraxella catarrhalis | β-lactamase positive | - | - | 0.25 | [10] |
| All three pathogens above | - | 466 | - | < 2.0 | [12] |
Table 2: this compound Binding Affinity (IC₅₀) for Pneumococcal Penicillin-Binding Proteins (PBPs) IC₅₀ is the concentration of this compound required to inhibit 50% of radiolabeled penicillin binding.
| PBP Target | Penicillin-Susceptible (PSSP) Strains IC₅₀ (µg/mL) | Penicillin-Intermediate (PISP) Strains IC₅₀ (µg/mL) | Penicillin-Resistant (PRSP) Strains IC₅₀ (µg/mL) | Reference |
| PBP1a | 0.8 | 1.1 | 16 | [11] |
| PBP2x | 0.4 | 1.1 | 32 | [11] |
| PBP2b | 1.6 | 2.3 | 64 | [11] |
Note: A study on Staphylococcus aureus also showed this compound binds to PBP 2 with a high affinity (IC₅₀ ≤ 0.1 µg/mL) at lower temperatures, though rapid deacylation at 37°C can make it appear to have low-affinity binding.[13]
Table 3: Stability of this compound against Bacterial β-Lactamases β-lactamases are enzymes that inactivate β-lactam antibiotics by hydrolyzing the β-lactam ring.
| β-Lactamase Class/Type | Stability/Susceptibility of this compound | Reference |
| Class A (e.g., TEM-1, TEM-2, SHV-1) | Low but significant hydrolysis. | [14] |
| Class C (Cephalosporinases) | High level of hydrolysis. | [14] |
| Type I | Destroyed. | [15][16] |
| Type III (TEM) | Resistant. | [15][16] |
| Type IV & V | Destroyed to a lesser degree than by Type I. | [15][16] |
Structure-Activity Relationship (SAR)
The antibacterial activity and stability of cephalosporins are dictated by the side chains at the C-7 and C-3 positions of the cephem nucleus.[10][17]
-
C-7 Acylamino Side Chain: This group is crucial for the spectrum of activity and affinity for PBPs.[17] this compound shares a D-phenylglycyl group at this position with other cephalosporins like cephalexin, which contributes to its activity against Gram-positive and some Gram-negative bacteria.[10]
-
C-3 Side Chain: This position influences the compound's pharmacokinetic properties and stability against some β-lactamases.[17] this compound possesses a chloro group at this position.[18]
Experimental Protocols
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent against a bacterial isolate.[3][19]
Materials:
-
This compound stock solution of known concentration.
-
Sterile 96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial isolate to be tested.
-
0.5 McFarland turbidity standard.
-
Spectrophotometer.
-
Incubator (35-37°C).
Methodology:
-
Inoculum Preparation: a. Culture the bacterial isolate on an appropriate agar plate overnight. b. Select several colonies and suspend them in sterile saline or broth. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[3]
-
Serial Dilution of this compound: a. Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the this compound working solution to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. d. Well 11 serves as the growth control (no antibiotic) and well 12 as the sterility control (no bacteria).
-
Inoculation: a. Add the appropriate volume of the diluted bacterial inoculum (from step 1d) to wells 1 through 11. Do not inoculate the sterility control well.
-
Incubation: a. Cover the plate and incubate at 35-37°C for 16-24 hours under ambient air conditions.[19]
-
MIC Determination: a. After incubation, visually inspect the plate for bacterial growth (indicated by turbidity). b. The MIC is the lowest concentration of this compound in which there is no visible growth.[19]
This protocol describes a competitive binding assay to determine the affinity of this compound for specific PBPs by measuring its ability to inhibit the binding of a radiolabeled β-lactam, such as [³H]benzylpenicillin.[11]
Materials:
-
Bacterial culture in early-log-phase growth.
-
This compound solutions at various concentrations.
-
Radiolabeled β-lactam (e.g., [³H]benzylpenicillin).
-
Unlabeled benzylpenicillin (for saturation).
-
Phosphate buffer and lysis buffer (containing Triton X-100).
-
SDS-PAGE equipment (gels, buffers, power supply).
-
Fluorography reagents and X-ray film.
-
Centrifuge.
-
Incubator (37°C).
Methodology:
-
Cell Preparation and Drug Incubation: a. Harvest early-log-phase bacterial cells by centrifugation. b. Resuspend the cell pellet in phosphate buffer containing a specific concentration of unlabeled this compound. c. Incubate the mixture for 15 minutes at 37°C to allow this compound to bind to its target PBPs.
-
Radiolabeling of Remaining PBPs: a. Add a known amount of [³H]benzylpenicillin to the mixture. b. Incubate for another 15 minutes at 37°C. The radiolabel will bind to PBPs that were not already occupied by this compound.
-
Stopping the Reaction and Cell Lysis: a. Stop the labeling reaction by adding a 10-fold excess of unlabeled benzylpenicillin. b. Lyse the cells by adding a lysis buffer containing a non-ionic detergent (e.g., Triton X-100).
-
Separation and Visualization of PBPs: a. Solubilize the membrane proteins and prepare samples for electrophoresis. b. Separate the labeled PBPs by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). c. Visualize the radiolabeled PBP bands using fluorography and expose to X-ray film.
-
Data Analysis: a. Densitometrically quantify the intensity of the PBP bands on the developed film for each this compound concentration. b. The 50% inhibitory concentration (IC₅₀) is determined as the concentration of this compound that reduces the binding of [³H]benzylpenicillin to a specific PBP by 50% compared to a control sample with no this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Deep Scientific Insights on this compound's R&D Progress, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 6. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cephalosporin - Wikipedia [en.wikipedia.org]
- 8. This compound response (Concept Id: CN297712) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 9. Cephalosporins, 2nd Generation: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 10. benchchem.com [benchchem.com]
- 11. Effects of Amino Acid Alterations in Penicillin-Binding Proteins (PBPs) 1a, 2b, and 2x on PBP Affinities of Penicillin, Ampicillin, Amoxicillin, Cefditoren, Cefuroxime, Cefprozil, and this compound in 18 Clinical Isolates of Penicillin-Susceptible, -Intermediate, and -Resistant Pneumococci - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of antimicrobial activity of this compound on common respiratory tract pathogens in Pakistan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of penicillin-binding protein 2 of Staphylococcus aureus: deacylation reaction and identification of two penicillin-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Interaction of cefdinir with beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound: In Vitro Spectrum of Activity and Beta-Lactamase Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound: in vitro spectrum of activity and beta-lactamase stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. webhome.auburn.edu [webhome.auburn.edu]
- 18. This compound | C15H14ClN3O4S | CID 51039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
The Genesis and Synthesis of Cefaclor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cefaclor, a second-generation oral cephalosporin antibiotic, has been a cornerstone in the treatment of various bacterial infections for decades. This technical guide provides an in-depth exploration of the discovery and the intricate synthesis pathway of this crucial pharmaceutical agent. Developed by Eli Lilly and Company, this compound's journey from discovery to large-scale production is a testament to innovations in medicinal chemistry and bioprocess technology. This document details the key chemical transformations, from the penicillin G precursor to the final active pharmaceutical ingredient, and outlines the experimental protocols for the pivotal steps in its synthesis. Quantitative data on reaction yields and product purity are systematically presented, and the logical flow of the synthesis is visually represented through a detailed diagram.
Discovery and Development
The discovery of this compound is credited to Mr. Robert Chauvette at Eli Lilly and Company.[1] The development of this semi-synthetic antibiotic was a significant advancement in the cephalosporin class, offering an improved spectrum of activity against both Gram-positive and Gram-negative bacteria compared to its predecessors. This compound was patented in 1973 and received approval for medical use in 1979.[2] Its unique chemical structure, characterized by a 3-chloro substituent, confers greater stability against β-lactamase enzymes produced by certain bacteria, a key factor in its enhanced efficacy.
The Synthesis Pathway of this compound
The commercial synthesis of this compound is a multi-step process that begins with a readily available starting material, Penicillin G. The overall strategy involves the ring expansion of the penicillin's thiazolidine ring into the dihydrothiazine ring characteristic of cephalosporins, followed by enzymatic acylation to introduce the desired side chain.
The synthesis can be broadly divided into two major stages:
-
Synthesis of the Key Intermediate: 7-Amino-3-chloro-cephalosporanic acid (7-ACCA)
-
Enzymatic Acylation to Yield this compound
Below is a diagrammatic representation of the synthetic workflow.
Figure 1. Overall synthesis pathway of this compound from Penicillin G.
Detailed Synthesis of 7-Amino-3-chloro-cephalosporanic acid (7-ACCA)
The synthesis of the crucial intermediate, 7-ACCA, from Penicillin G involves a series of chemical transformations known as the "Lilly route" or variations thereof, which primarily involve a ring expansion process.[3][4]
Step 1: Esterification of Penicillin G The carboxylic acid group of Penicillin G is first protected as an ester (e.g., p-nitrobenzyl ester) to prevent unwanted side reactions in subsequent steps.
Step 2: Oxidation to the Sulfoxide The sulfide in the thiazolidine ring of the Penicillin G ester is oxidized to a sulfoxide using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA).
Step 3: Ring Opening The thiazolidine ring of the sulfoxide is opened under acidic conditions.
Step 4: Ring Expansion (Cyclization) The opened-ring intermediate undergoes a thermally or chemically induced intramolecular cyclization to form the six-membered dihydrothiazine ring, characteristic of the cephalosporin core.
Step 5: Oxidation to 3-Hydroxy-cephalosporin (CBG) The exocyclic double bond is oxidized to form the 3-hydroxy-cephalosporin derivative.
Step 6: Chlorination The hydroxyl group at the C-3 position is replaced with a chlorine atom using a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).[3]
Step 7: Enzymatic Deacylation The phenylacetyl side chain at the C-7 position is cleaved using an immobilized enzyme, typically Penicillin G acylase, to yield 7-ACCA.[5]
Enzymatic Synthesis of this compound
The final step in the synthesis of this compound is the enzymatic coupling of 7-ACCA with an activated form of D-phenylglycine.[2][6][7] This biocatalytic approach is preferred over chemical methods due to its high stereoselectivity and milder reaction conditions, which minimize the formation of byproducts.
Step 1: Activation of D-Phenylglycine The carboxylic acid of D-phenylglycine is activated to facilitate the acylation reaction. This is commonly achieved by converting it to an ester, such as D-phenylglycine methyl ester (PGME).
Step 2: Enzymatic Acylation 7-ACCA is reacted with the activated D-phenylglycine in the presence of an immobilized enzyme, such as Penicillin G acylase from Escherichia coli or other microbial sources.[8] The enzyme catalyzes the formation of the amide bond between the amino group of 7-ACCA and the carbonyl group of the activated D-phenylglycine, resulting in the formation of this compound.
Experimental Protocols
Synthesis of 7-Phenylacetamido-3-chloro-3-cephem-4-carboxylic acid (Intermediate for 7-ACCA)
This protocol is based on the general principles outlined in the patent literature.[3]
-
Chlorination of 3-Hydroxy-cephalosporin (CBG): To a solution of the 3-hydroxy-cephalosporin derivative in a suitable organic solvent (e.g., dichloromethane), a chlorinating agent such as phosphorus pentachloride (PCl3) in a molar ratio of 1:1.2 to 1:1.5 is added at a controlled temperature of 10-30°C.[4] The reaction is monitored by a suitable chromatographic technique (e.g., TLC or HPLC) and is typically complete within 2-4 hours.[4]
-
Work-up: Upon completion, the reaction mixture is quenched with water, and the organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield the crude 7-phenylacetamido-3-chloro-3-cephem-4-carboxylic acid derivative.
Enzymatic Deacylation to 7-ACCA
This protocol is derived from patent examples.[1][5]
-
Reaction Setup: 7-phenylacetamido-3-chloro-3-cephem-4-carboxylic acid (e.g., 40 g) is suspended in water (e.g., 650 g).[1]
-
pH Adjustment: The pH of the suspension is adjusted to 7.0-7.2 by the dropwise addition of a dilute sodium bicarbonate solution (e.g., 8% w/v) with stirring until the material dissolves.[1]
-
Enzyme Addition: Immobilized Penicillin G acylase (e.g., 10 g) is added to the solution.[1]
-
Reaction Maintenance: The pH of the reaction mixture is maintained at 7.9-8.0 by the controlled addition of a dilute sodium carbonate solution (e.g., 9% w/v).[1] The reaction is monitored until completion, which is indicated by a stable pH.
-
Isolation: The enzyme is removed by filtration. The pH of the filtrate is then adjusted to 2-3 with dilute hydrochloric acid to precipitate the 7-ACCA product.[1]
-
Purification: The precipitated 7-ACCA is collected by filtration, washed with water, and dried to yield the final product.[1]
Enzymatic Synthesis of this compound
The following protocol is based on procedures described in various patents.[2][8][9]
-
Reaction Setup: A reactor is charged with 7-ACCA (e.g., 58.1 mmol), water, and a catalytic amount of immobilized Penicillin G acylase mutant (e.g., 5.0 g).[8] The pH is adjusted to 7.0 with ammonia at a controlled temperature (e.g., 20°C).[8]
-
Substrate Addition: A solution of D-phenylglycine methyl ester (PGME) hydrochloride salt (e.g., 63.8 mmol) is added to initiate the enzymatic condensation.[8] To optimize the reaction and minimize byproduct formation, the PGME can be added at a constant rate over a period of time.[2]
-
Reaction Monitoring: The pH is maintained at 7.0 with the addition of ammonia.[8] The progress of the reaction is monitored by HPLC, measuring the concentrations of this compound, 7-ACCA, and PGME.
-
Product Isolation: Once the reaction reaches the desired conversion, the pH is lowered to around 5.0 with hydrochloric acid.[8] The this compound product, which precipitates from the solution, is then isolated.
-
Purification and Crystallization: The crude this compound is further purified by dissolving it in an acidic solution (e.g., pH 0.8 with HCl) and then re-precipitating it by adjusting the pH to 5.0 with ammonia in the presence of seed crystals.[8] The resulting crystalline this compound is collected by filtration, washed with water and acetone, and dried.[8]
Quantitative Data
The following tables summarize the quantitative data for the key steps in the synthesis of this compound, compiled from various sources.
Table 1: Yield and Purity Data for the Synthesis of 7-ACCA
| Step | Starting Material | Product | Reagents | Yield | Purity | Reference |
| Enzymatic Deacylation | 7-phenylacetamido-3-chloro-3-cephem-4-carboxylic acid | 7-ACCA | Immobilized Penicillin G acylase, NaHCO3, Na2CO3, HCl | ~75-85% | >98.5% | [1][5][10] |
Table 2: Yield and Purity Data for the Enzymatic Synthesis of this compound
| Starting Materials | Product | Enzyme | Molar Ratio (PGME:7-ACCA) | Conversion Yield | Isolated Yield | Purity | Reference |
| 7-ACCA, PGME | This compound | Immobilized Penicillin G acylase | ~1.1:1 | >97% | ~90% | 99.4% | [2] |
| 7-ACCA, PGME | This compound | Immobilized Penicillin G acylase | 2:1 to 3:1 | 94-98% | - | - | [9][11] |
| 7-ACCA, D-HPGM | Cefadroxil analog | Immobilized Penicillin G acylase | 4:1 | 76.5% | - | - | [6] |
Characterization Data
The structural elucidation and purity assessment of this compound and its intermediates are performed using a combination of spectroscopic and chromatographic techniques.
Table 3: Spectroscopic Data for this compound
| Technique | Key Data |
| 1H NMR | The 1H NMR spectrum of this compound exhibits characteristic signals for the protons of the cephem nucleus and the phenylglycyl side chain. Key signals include the doublets for the β-lactam protons, the signals for the phenyl group, and the α-amino proton. |
| 13C NMR | The 13C NMR spectrum provides detailed information about the carbon skeleton of the molecule, with distinct resonances for the carbonyl carbons of the β-lactam and the carboxylic acid, the carbons of the aromatic ring, and the carbons of the cephem core. |
| FTIR (cm-1) | The IR spectrum of this compound shows characteristic absorption bands for the β-lactam carbonyl (~1770 cm-1), the amide carbonyl (~1680 cm-1), the carboxylic acid C=O (~1720 cm-1), and N-H and O-H stretching vibrations.[12][13] |
| Mass Spectrometry | Electrospray ionization mass spectrometry (ESI-MS) typically shows the protonated molecular ion [M+H]+. Tandem mass spectrometry (MS/MS) provides characteristic fragmentation patterns useful for structural confirmation.[14] |
Conclusion
The discovery and synthesis of this compound represent a significant chapter in the history of antibiotic development. The multi-step synthesis, culminating in a highly efficient and stereoselective enzymatic acylation, showcases the power of combining traditional organic chemistry with modern biocatalysis. This technical guide has provided a comprehensive overview of the synthetic pathway, detailed experimental protocols for key transformations, and a summary of the quantitative and characterization data, serving as a valuable resource for professionals in the field of drug development and medicinal chemistry. The continued understanding and potential optimization of this synthesis pathway remain important for ensuring the availability of this vital antibiotic.
References
- 1. CN102220403A - Method for preparing 7-ACCA - Google Patents [patents.google.com]
- 2. US8071330B2 - Process for the synthesis of this compound - Google Patents [patents.google.com]
- 3. CN103387584A - Synthetic method of 7-amino-3-chloro-3-cephem-4-carboxylic acid - Google Patents [patents.google.com]
- 4. CN103387584B - Synthetic method of 7-amino-3-chloro-3-cephem-4-carboxylic acid - Google Patents [patents.google.com]
- 5. CN102220403B - Method for preparing 7-ACCA - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. BRPI0519476B1 - process for this compound synthesis and process for obtaining this compound - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. WO2006069984A2 - Process for the synthesis of this compound - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. US20080050771A1 - Process for the Synthesis of this compound - Google Patents [patents.google.com]
- 12. This compound(53994-73-3) IR Spectrum [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound | C15H14ClN3O4S | CID 51039 - PubChem [pubchem.ncbi.nlm.nih.gov]
Cefaclor: An In-depth Analysis of its Antibacterial Spectrum
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cefaclor is a second-generation oral cephalosporin antibiotic that has been a mainstay in the treatment of various bacterial infections for decades.[1][2] Its efficacy is rooted in its specific mechanism of action and its broad spectrum of activity against a range of common pathogens. This technical guide provides a detailed analysis of this compound's antibacterial spectrum, supported by quantitative data, experimental protocols, and visual representations of its molecular interactions and testing methodologies.
Mechanism of Action
This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3] The primary target of this compound is a group of enzymes known as penicillin-binding proteins (PBPs), which are located on the inner membrane of the bacterial cell wall.[1] These enzymes are crucial for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall.
By binding to and inactivating these PBPs, this compound disrupts the cross-linking of peptidoglycan chains. This interference weakens the cell wall, rendering the bacterium susceptible to osmotic lysis and ultimately leading to cell death.[1]
References
Determining the Precise Molecular Weight and Formula of Cefaclor: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the methodologies used to determine the precise molecular weight and chemical formula of Cefaclor, a second-generation cephalosporin antibiotic. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and analytical chemistry. This guide outlines the key physicochemical properties of this compound, details the experimental protocols for its characterization, and presents a logical workflow for formula determination.
Physicochemical Properties of this compound
This compound can exist in two primary forms: anhydrous and monohydrate. It is crucial to distinguish between these forms as their molecular weights and formulas differ. The quantitative data for both forms are summarized in the tables below.
Table 1: Molecular Formula and Weight of this compound
| Form | Chemical Formula | Average Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |
| Anhydrous | C₁₅H₁₄ClN₃O₄S | 367.81 | 367.0393548 |
| Monohydrate | C₁₅H₁₄ClN₃O₄S·H₂O | 385.82 | 385.0499195 |
Table 2: Elemental Composition of this compound
| Form | Element | Symbol | Mass Percentage (%) |
| Anhydrous | Carbon | C | 48.98 |
| Hydrogen | H | 3.84 | |
| Chlorine | Cl | 9.64 | |
| Nitrogen | N | 11.42 | |
| Oxygen | O | 17.40 | |
| Sulfur | S | 8.72 | |
| Monohydrate | Carbon | C | 46.70 |
| Hydrogen | H | 4.18 | |
| Chlorine | Cl | 9.19 | |
| Nitrogen | N | 10.89 | |
| Oxygen | O | 20.73 | |
| Sulfur | S | 8.31 |
Experimental Protocols
The determination of the molecular weight and formula of a pharmaceutical compound like this compound relies on a combination of high-precision analytical techniques. The two primary methods employed are High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis.
High-Resolution Mass Spectrometry for Molecular Weight Determination
High-resolution mass spectrometry is a powerful technique used to accurately measure the mass-to-charge ratio (m/z) of ionized molecules, which allows for the determination of the monoisotopic molecular weight.[1]
Methodology:
-
Sample Preparation: A dilute solution of the this compound reference standard is prepared in a suitable solvent, such as a mixture of water and acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is used.[2] Electrospray ionization (ESI) is a common ionization technique for polar molecules like this compound and is typically operated in positive ion mode.[3]
-
Instrument Calibration: The mass spectrometer is calibrated using a standard of known mass to ensure high mass accuracy, typically within 5 parts per million (ppm).
-
Data Acquisition: The this compound solution is introduced into the mass spectrometer. The instrument is set to acquire full scan mass spectra over a relevant m/z range. The protonated molecule, [M+H]⁺, is the primary ion of interest for determining the molecular weight.
-
Data Analysis: The acquired mass spectrum will show a peak corresponding to the [M+H]⁺ ion. The precise m/z value of this peak is used to calculate the monoisotopic mass of the neutral this compound molecule. For this compound anhydrous, this would be the mass of the most abundant isotopes of each element in the molecule.
Elemental Analysis for Empirical Formula Determination
Elemental analysis, specifically CHNS analysis, is a combustion-based technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample.[4][5] This data is fundamental for calculating the empirical formula.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of the this compound sample is placed in a tin or silver capsule.
-
Instrumentation: A CHNS elemental analyzer is used. This instrument consists of a combustion furnace, a reduction tube, gas separation columns, and a thermal conductivity detector (TCD).
-
Combustion: The sample is combusted at a high temperature (around 1000°C) in an oxygen-rich atmosphere. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂), and sulfur to sulfur dioxide (SO₂).[5]
-
Reduction and Separation: The combustion gases are passed through a reduction tube containing copper to remove excess oxygen and convert nitrogen oxides to N₂. The resulting gases (CO₂, H₂O, N₂, and SO₂) are then separated using a gas chromatography column.
-
Detection and Quantification: The separated gases are detected by a thermal conductivity detector. The signal from the detector is proportional to the concentration of each gas. By comparing the signals from the sample to those of a known standard, the mass percentages of C, H, N, and S in the this compound sample are determined. The percentage of oxygen is typically determined by pyrolysis in a separate analysis or by difference.
-
Empirical Formula Calculation: The mass percentages of each element are converted to mole ratios. These ratios are then simplified to the smallest whole numbers to establish the empirical formula.
Workflow for Molecular Formula Determination
The determination of the precise molecular formula of this compound is a systematic process that integrates the data from both high-resolution mass spectrometry and elemental analysis.
Workflow for determining the molecular formula of this compound.
This workflow illustrates the logical progression from initial sample analysis to the final validation of the molecular formula. The precise molecular weight obtained from mass spectrometry serves to confirm the molecular formula derived from the empirical formula and its calculated mass. This integrated approach ensures a high degree of confidence in the final assigned molecular structure.
References
Methodological & Application
Standard Operating Procedures for Cefaclor In Vitro Susceptibility Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed standard operating procedures for determining the in vitro susceptibility of bacteria to Cefaclor, a second-generation cephalosporin antibiotic. The protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2] Accurate and reproducible susceptibility testing is crucial for clinical diagnostics, antimicrobial stewardship, and drug development.[3]
Overview of In Vitro Susceptibility Testing Methods for this compound
The most common methods for determining the in vitro susceptibility of bacteria to this compound are:
-
Broth Dilution: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.[1][3][4] It can be performed in a microdilution (using 96-well plates) or macrodilution format.[1]
-
Disk Diffusion (Kirby-Bauer Test): This is a qualitative or semi-quantitative method where a paper disk impregnated with a specific concentration of this compound (typically 30 µg) is placed on an agar plate inoculated with the test organism.[2][3][5] The diameter of the zone of growth inhibition around the disk is measured and correlated to susceptibility categories (Susceptible, Intermediate, Resistant).[5]
-
Gradient Diffusion (E-test): This method uses a plastic strip with a predefined gradient of this compound concentrations on one side.[3] The strip is placed on an inoculated agar plate, and the MIC is read where the elliptical zone of inhibition intersects the strip.[3]
Data Presentation: Interpretive Criteria and Quality Control Ranges
Quantitative data for this compound susceptibility testing is summarized below. It is critical to refer to the latest versions of CLSI M100 and EUCAST breakpoint tables for the most current information.[2][6]
Table 1: this compound Minimum Inhibitory Concentration (MIC) Interpretive Criteria (µg/mL)
| Organism | Method | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Haemophilus influenzae | CLSI | ≤ 8 | 16 | ≥ 32 |
Note: Data for Enterobacterales and Staphylococcus aureus are not consistently available in recent public documents; refer to the latest CLSI M100 and EUCAST breakpoint tables for guidance.[2]
Table 2: this compound (30 µg) Disk Diffusion Zone Diameter Interpretive Criteria (mm)
| Organism | Method | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Haemophilus influenzae | CLSI | ≥ 20 | 17-19 | ≤ 16 |
Note: Data for Enterobacterales and Staphylococcus aureus are not consistently available in recent public documents; refer to the latest CLSI M100 and EUCAST breakpoint tables for guidance.[2]
Table 3: Quality Control (QC) Ranges for this compound Susceptibility Testing
| Quality Control Strain | Method | This compound Concentration | Acceptable Range |
| Escherichia coli ATCC® 25922 | Disk Diffusion | 30 µg | 23-27 mm |
| Staphylococcus aureus ATCC® 25923 | Disk Diffusion | 30 µg | 27-31 mm |
| Haemophilus influenzae ATCC® 49766 | Disk Diffusion | 30 µg | 25-31 mm |
Note: These QC ranges are essential for ensuring the accuracy and reproducibility of the test results.[7] It is imperative to use well-characterized QC strains from a reputable source, such as the American Type Culture Collection (ATCC) or the National Collection of Type Cultures (NCTC).[8][9]
Experimental Protocols
Adherence to standardized protocols is critical for obtaining reliable and reproducible results.[7]
Broth Microdilution MIC Assay
This protocol is based on CLSI guidelines.[1]
1. Preparation of this compound Stock Solution:
- Aseptically prepare a stock solution of this compound at a concentration of 1280 µg/mL or another suitable high concentration.[1]
- The solvent used should be appropriate for this compound and should not affect bacterial growth at its final concentration in the assay.[1]
- Filter-sterilize the stock solution using a 0.22 µm syringe filter.[1]
2. Preparation of this compound Dilutions in a 96-Well Microtiter Plate:
- Dispense 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate.[1]
- Add 100 µL of the this compound stock solution to well 1.[1]
- Perform a serial twofold dilution by transferring 50 µL from well 1 to well 2. Mix the contents of well 2 thoroughly by pipetting up and down.[1]
- Continue this serial dilution process from well 2 to well 10. Discard 50 µL from well 10.[1]
- Well 11 will serve as the growth control (no antibiotic).[1]
- Well 12 will serve as the sterility control (no inoculum).[1]
3. Preparation of Bacterial Inoculum:
- From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.[1]
- Transfer the colonies to a tube of sterile saline or broth.[1]
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7]
- Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[7]
4. Inoculation:
- Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each test well will be 100 µL.[1]
5. Incubation:
- Cover the microtiter plate with a lid to prevent evaporation.[1]
- Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[1] For fastidious organisms like Haemophilus influenzae, incubation should be in a CO₂-enriched atmosphere (5%).[1]
6. Reading and Interpreting Results:
- After incubation, examine the plate for bacterial growth. The sterility control (well 12) should show no growth, and the growth control (well 11) should show turbidity.[1]
- The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).[1]
Disk Diffusion (Kirby-Bauer) Assay
This protocol is based on CLSI guidelines.[2]
1. Preparation of Bacterial Inoculum:
- From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism using a sterile loop.[2]
- Transfer the colonies to a tube containing 4-5 mL of sterile saline or Mueller-Hinton broth.[2]
- Vortex the tube to create a smooth suspension.[2]
- Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[2]
2. Inoculation of Agar Plate:
- Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted suspension.[2]
- Rotate the swab against the inside of the tube above the liquid level to remove excess fluid.[2]
- Streak the swab evenly over the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[2] For H. influenzae, use Haemophilus Test Medium (HTM).[7][10]
3. Application of this compound Disk:
- Using sterile forceps, aseptically place a this compound (30 µg) disk onto the surface of the inoculated agar plate.[2]
- Gently press the disk down to ensure complete contact with the agar surface. Do not move the disk once it has been placed.[2]
- If testing multiple antimicrobial agents on the same plate, ensure the disks are spaced at least 24 mm from center to center to prevent overlapping of the zones of inhibition.[2]
4. Incubation:
- Invert the plates and incubate them at 35 ± 2°C for 16-20 hours in ambient air.[2] For H. influenzae, incubate in a CO₂-enriched atmosphere.[2]
5. Measuring and Interpreting Results:
- After incubation, measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter using a ruler or caliper.[5][7]
- Interpret the results as Susceptible, Intermediate, or Resistant by comparing the measured zone diameter to the established interpretive criteria (see Table 2).[5]
Mandatory Visualizations
Experimental Workflow for this compound In Vitro Susceptibility Testing
Caption: Workflow for this compound in vitro susceptibility testing.
Logical Relationship for Interpreting Susceptibility Results
Caption: Logic for interpreting susceptibility test results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound Susceptibility Testing | AffiBIOTICS [affibiotics.com]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 7. benchchem.com [benchchem.com]
- 8. bsac.org.uk [bsac.org.uk]
- 9. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 10. Revised disk diffusion interpretive criteria for this compound, loracarbef, cefprozil and cefixime when testing Haemophilus influenzae on haemophilus test medium - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cefaclor Quantification in Plasma by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the quantification of Cefaclor in plasma samples using High-Performance Liquid Chromatography (HPLC) with UV detection. The methodologies described are compiled from validated methods in peer-reviewed scientific literature, offering robust and reproducible procedures for pharmacokinetic and bioequivalence studies.
Introduction
This compound is a second-generation cephalosporin antibiotic used to treat a variety of bacterial infections. Accurate measurement of its concentration in plasma is crucial for pharmacokinetic analysis, dose optimization, and bioequivalence studies. This document outlines a reliable and validated HPLC method for the determination of this compound in human plasma. The primary sample preparation technique highlighted is protein precipitation, a straightforward and effective method for removing interfering plasma proteins.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (e.g., Cephradine, 2-acetamidophenol, or Cephalexin)
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
Perchloric acid
-
Trichloroacetic acid (TCA)
-
Sodium 1-pentanesulfonate
-
Triethylamine
-
Phosphoric acid
-
Potassium dihydrogen phosphate (KH2PO4)
-
Human plasma (drug-free)
-
Milli-Q or ultrapure water
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following table summarizes typical chromatographic conditions compiled from various validated methods.
Table 1: Chromatographic Conditions for this compound Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| HPLC Column | C18 (250 mm x 4.6 mm, 5 µm)[1][2] | C18 (150 mm x 4.6 mm, 5 µm)[3] | C8 (250 x 4 mm, 5 µm)[4] |
| Mobile Phase | Sodium 1-pentanesulfonate, water, triethylamine, and methanol; pH adjusted to 2.5 with phosphoric acid[1][2] | Water and methanol (88:12, v/v)[3] | 0.025 M KH2PO4 (pH 2.2) and methanol (75:25, v/v)[4] |
| Flow Rate | 1.5 mL/min[1][2] | 0.8 mL/min[3] | 1.2 mL/min[4] |
| Detection Wavelength | 265 nm[1][2][3] | 260 nm[5] | 255 nm[4] |
| Injection Volume | 50 µL[6] | Not Specified | 120 µL[4] |
| Column Temperature | Ambient | 30 °C[3] | 25 °C[4] |
| Internal Standard | Not Specified | Cephradine[3] | Cephalexin[4] |
| Retention Time (this compound) | ~17 min[1][2] | Not Specified | ~8.3 min[4] |
| Retention Time (IS) | Not Applicable | Not Specified | ~9.3 min (Cephalexin)[4] |
Preparation of Standard and Stock Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of water or mobile phase.[4] This solution should be stored at 4°C.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard (e.g., Cephradine) in methanol.[3]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or a suitable diluent to create calibration standards.
Preparation of Calibration Standards and Quality Control Samples
-
Spike appropriate volumes of the this compound working standard solutions into drug-free human plasma to obtain final concentrations for the calibration curve. A typical calibration range is 0.2 to 30 µg/mL.[4]
-
Similarly, prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
Sample Preparation: Protein Precipitation
This protocol details two common protein precipitation methods using perchloric acid or trichloroacetic acid.
Method A: Perchloric Acid Precipitation [5]
-
To 500 µL of plasma sample (calibration standard, QC, or unknown sample), add a fixed amount of internal standard.
-
Add an equal volume of cold perchloric acid to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at a high speed (e.g., 4500 x g) for 5-10 minutes.
-
Carefully collect the supernatant and inject a portion into the HPLC system.
Method B: Trichloroacetic Acid (TCA) Precipitation [3][4]
-
To 250 µL of the plasma sample, add 250 µL of 6% (v/v) trichloroacetic acid.[4]
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.[4]
-
Centrifuge the sample at 4000 rpm for 5 minutes.[4]
-
Collect the supernatant for injection into the HPLC system.[4]
Method Validation Data
The following tables summarize the validation parameters from published methods, demonstrating the reliability and robustness of the HPLC quantification of this compound in plasma.
Table 2: Linearity and Range
| Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| 0.39 - 50 | 0.999 | [1][2] |
| 0.5 - 30 | 0.9997 | [5][7] |
| 0.2 - 30 | > 0.999 | [4] |
| 0.1 - 10 | Not Specified | [3] |
| 0.5 - 250 | 0.9987 | [8] |
Table 3: Precision and Accuracy
| Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| 2, 8, 25 | < 5.5 | Not Specified | 0.5 to 3.8 | |
| Not Specified | < 12 | < 12 | ± 3 | [9] |
| 0.5, 2.5, 5 | ≤ 4.92 | Not Specified | 98.03 - 103.85 |
Table 4: Recovery and Limit of Quantification
| Recovery (%) | Limit of Quantification (LOQ) (µg/mL) | Reference |
| 94.7 ± 3.2 | 0.1 | [5][7] |
| Not Specified | 0.1 | [4] |
| Not Specified | 0.2 | |
| Not Specified | 0.1 (as ng/mL) | [9] |
| 98.03 - 103.85 | 0.071 |
Experimental Workflow and Diagrams
The following diagrams illustrate the logical workflow of the this compound quantification process.
Caption: Experimental workflow for this compound quantification in plasma.
References
- 1. HPLC method development and validation for the determination of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of this compound in human plasma by a sensitive and specific liquid chromatographic-tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Cefaclor stock solutions for use in cell culture experiments.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cefaclor is a second-generation cephalosporin antibiotic that functions by inhibiting the synthesis of the bacterial cell wall.[1] Its primary application is in the treatment of bacterial infections.[2] However, its use in in vitro studies, particularly those involving mammalian cell cultures, necessitates precise preparation and a clear understanding of its physicochemical properties to ensure experimental reproducibility and accuracy. These application notes provide comprehensive protocols for the preparation of this compound stock solutions for cell culture applications, along with essential data on its solubility, stability, and mechanism of action.
Physicochemical Properties of this compound
A thorough understanding of this compound's properties is crucial for its effective use in experimental research. Key quantitative data are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₄ClN₃O₄S | [1] |
| Molecular Weight | 367.81 g/mol | [1] |
| Appearance | White to yellowish-white crystalline powder | [1] |
| Water Solubility | Slightly soluble (2.5 mg/mL at 25°C) | [1][3] |
| DMSO Solubility | 22 mg/mL (57.02 mM) | [1][4] |
| Ethanol Solubility | Insoluble | [1][4] |
| Stability in Aqueous Solution | Unstable, particularly at neutral and alkaline pH. It is recommended to prepare solutions fresh. | [1] |
| Storage (Powder) | Store at room temperature (15°C to 30°C). | [2][5] |
| Storage (Liquid in DMSO) | Store at -20°C for long-term storage. | [6] |
| Storage (Aqueous Suspension) | Refrigerate (2°C to 8°C) and use within 14 days. | [2][5] |
Experimental Protocols
Due to its limited water solubility and instability in aqueous solutions, the recommended solvent for preparing high-concentration stock solutions of this compound for cell culture experiments is dimethyl sulfoxide (DMSO).
Protocol 1: Preparation of this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Cell culture-grade Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or conical tubes
-
Vortex mixer
-
Sterile syringe filter (0.22 µm)
Procedure:
-
Weighing: In a sterile tube, accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of cell culture-grade DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 27.19 mM).[1]
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to no more than 37°C may facilitate dissolution, but should be applied with caution due to the compound's instability.[1]
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile tube.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C. Protect from light.[1][6]
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to prevent solvent-induced cytotoxicity.[1]
Protocol 2: Preparation of Working Solutions
Materials:
-
This compound stock solution in DMSO
-
Pre-warmed cell culture medium or experimental buffer
-
Sterile tubes
Procedure:
-
Calculation: Determine the volume of the this compound stock solution required to obtain the desired final concentration in your experiment.
-
Dilution: Aseptically add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium or buffer.
-
Mixing: Mix the working solution thoroughly by gentle pipetting or inversion before adding it to the cells. It is recommended to prepare working solutions fresh for each experiment.[1]
Mechanism of Action
This compound is a beta-lactam antibiotic that inhibits the final stage of bacterial cell wall synthesis.[7][8] It specifically binds to penicillin-binding proteins (PBPs), which are enzymes essential for the cross-linking of peptidoglycan.[9][10] This disruption of the cell wall structure leads to cell lysis and bacterial death.[9] While its primary target is bacterial, some studies in animal models suggest potential off-target effects in mammalian systems, such as the stimulation of cholecystokinin (CCK) release.[1] The direct signaling pathways in isolated mammalian cells are not yet fully understood.
Experimental Workflow and Diagrams
The following diagram illustrates a general workflow for utilizing this compound in cell culture-based experiments.
Caption: General experimental workflow for in vitro studies with this compound.
The following diagram illustrates the primary mechanism of action of this compound.
Caption: Mechanism of action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound (Ceclor, Raniclor): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. This compound monohydrate | 70356-03-5 [amp.chemicalbook.com]
- 4. This compound monohydrate | Antibiotics chemical | Mechanism | Concentration [selleckchem.com]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. goldbio.com [goldbio.com]
- 7. This compound | C15H14ClN3O4S | CID 51039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. selleckchem.com [selleckchem.com]
Application of Cefaclor in Elucidating Bacterial Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Cefaclor, a second-generation cephalosporin antibiotic, as a tool in scientific research to investigate the multifaceted mechanisms of bacterial resistance. Detailed protocols for key experiments are provided, along with quantitative data to facilitate comparative analysis and visual diagrams of relevant biological pathways and experimental procedures.
This compound acts by inhibiting the synthesis of the bacterial cell wall, a mechanism shared with other β-lactam antibiotics.[1][2] Its clinical efficacy, however, is threatened by the emergence of bacterial resistance.[3] Understanding the molecular underpinnings of this resistance is critical for the development of novel therapeutic strategies. The primary mechanisms of resistance to this compound include enzymatic degradation by β-lactamases, modification of the target penicillin-binding proteins (PBPs), and reduced intracellular drug accumulation due to decreased membrane permeability or active efflux.[4][5]
I. Key Mechanisms of Bacterial Resistance to this compound
Bacteria have evolved several strategies to counteract the antimicrobial effects of this compound. These can be broadly categorized as:
-
Enzymatic Degradation: The most common mechanism of resistance is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring of this compound, rendering it inactive.[3][6] this compound's stability against different types of β-lactamases varies; for instance, it is reported to be resistant to type III (TEM) β-lactamases but susceptible to degradation by type I, IV, and V β-lactamases.[7][8]
-
Target Modification: Alterations in the structure of penicillin-binding proteins (PBPs), the primary targets of this compound, can reduce the binding affinity of the antibiotic.[4][5] This prevents the inhibition of cell wall synthesis, allowing the bacteria to survive and replicate.
-
Reduced Intracellular Concentration: Gram-negative bacteria can limit the intracellular accumulation of this compound by either reducing the permeability of their outer membrane or by actively pumping the antibiotic out of the cell using efflux pumps.[4][5][9]
II. Quantitative Data: In Vitro Activity of this compound
The following tables summarize the in vitro activity of this compound against various bacterial pathogens, providing Minimum Inhibitory Concentration (MIC) values. These values are crucial for assessing the susceptibility of different strains and the impact of resistance mechanisms.
Table 1: MIC of this compound Against Various Bacterial Isolates
| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |
| Escherichia coli (Hospital and Community Urinary Tract Isolates) | 489 | 2 (Hospital), 1.5 (Community) | - | 0.125-96 | [10] |
| Escherichia coli (General Isolates) | 321 | - | - | 50% resistance | [10] |
| Streptococcus pneumoniae | - | - | - | 4- to 16-fold more active than cephalexin | [11] |
| Haemophilus influenzae | - | - | - | 4- to 16-fold more active than cephalexin | [11] |
| Penicillin-susceptible Staphylococcus aureus | - | Mean MIC: 0.93 | - | - | [12] |
| Penicillin-resistant Staphylococcus aureus | - | Mean MIC: 1.44 | - | - | [12] |
Table 2: In Vitro Activity of this compound in Combination with β-Lactamase Inhibitors Against Extended-Spectrum Beta-Lactamase (ESBL)-Producing E. coli [9][13]
| Antimicrobial Agent(s) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility Restoration (%) |
| This compound (CFC) | >128 | >128 | >128 | 0 |
| This compound + Clavulanic Acid (CA) | - | 8/4 | 8/4 | 54 |
| This compound + Sulbactam (SUL) | - | 8/4 | 8/4 | 54 |
| This compound + CA + SUL | - | 8/4/4 | 64/32/32 | 58 |
III. Experimental Protocols
Detailed methodologies for key experiments used to investigate this compound resistance mechanisms are provided below.
A. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3]
Protocol:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable sterile solvent (e.g., distilled water). Filter-sterilize the solution.[3]
-
Preparation of Microtiter Plates: Add 100 µL of sterile cation-adjusted Mueller-Hinton broth (CAMHB) to all wells of a 96-well microtiter plate.[3]
-
Serial Dilutions: Perform serial twofold dilutions of the this compound stock solution directly in the microtiter plate to achieve a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL).[3]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[3]
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours.[10]
-
MIC Determination: The MIC is the lowest concentration of this compound that shows no visible bacterial growth.[10]
B. β-Lactamase Activity Assay
This assay measures the activity of β-lactamase enzymes produced by bacteria, which can inactivate this compound.[3]
Protocol:
-
Preparation of Bacterial Lysate: Grow the bacterial strain to the mid-log phase and harvest the cells by centrifugation. Resuspend the cell pellet in a suitable buffer (e.g., phosphate-buffered saline, pH 7.0) and lyse the cells to release the enzymes.[3]
-
Assay Reaction: In a microplate well, combine the bacterial lysate with a solution of a chromogenic cephalosporin substrate (e.g., nitrocefin).
-
Measurement: Monitor the change in absorbance over time at a specific wavelength using a microplate reader. The rate of color change is proportional to the β-lactamase activity.[3]
C. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This technique is used to quantify the expression levels of genes involved in resistance, such as those encoding β-lactamases, PBPs, or efflux pump components.[3]
Protocol:
-
RNA Extraction: Grow the bacterial strain under specific conditions (e.g., with and without sub-inhibitory concentrations of this compound). Extract total RNA from the bacterial cells using a commercial kit, including a DNase treatment step to eliminate genomic DNA contamination.[3]
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.[3]
-
Real-Time PCR: Perform real-time PCR using gene-specific primers for the target genes and a reference gene. The relative expression of the target genes can be calculated using the ΔΔCt method.[3]
D. Checkerboard Assay for Synergy Testing
This protocol is used to assess the synergistic, additive, or antagonistic effects of combining this compound with a resistance-modifying agent, such as a β-lactamase inhibitor.[9]
Protocol:
-
Plate Setup: In a 96-well microtiter plate, create a matrix of varying concentrations of this compound and the test agent (e.g., clavulanic acid) by serial dilutions along the rows and columns, respectively.[9]
-
Inoculation: Add the prepared bacterial inoculum to each well.[9]
-
Controls: Include wells with only this compound, only the test agent, and a growth control without any antimicrobial agents.[9]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[9]
-
Analysis: Determine the MIC for each combination and calculate the Fractional Inhibitory Concentration (FIC) index to assess synergy.[9]
IV. Visualizations
The following diagrams illustrate key concepts and workflows related to the study of this compound resistance.
Caption: Mechanism of action of this compound.
Caption: Workflow for MIC determination.
Caption: Major mechanisms of this compound resistance.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. drugs.com [drugs.com]
- 5. This compound Oral Suspension (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. Summary of laboratory studies on the antibacterial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: in vitro spectrum of activity and beta-lactamase stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: In Vitro Spectrum of Activity and Beta-Lactamase Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. In Vitro Studies with this compound, a New Oral Cephalosporin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial activity in vitro of this compound, a new oral cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro Activity of this compound/Beta-Lactamases Inhibitors (Clavulanic Acid and Sulbactam) Combination Against Extended-Spectrum Beta-Lactamase Producing Uropathogenic E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Synergistic Effects of Cefaclor with Other Antibiotic Classes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefaclor is a second-generation cephalosporin antibiotic that inhibits bacterial cell wall synthesis.[1] With the rise of antimicrobial resistance, combination therapies that enhance the efficacy of existing antibiotics are of critical interest. This document provides a detailed overview of the in vitro synergistic effects of this compound when combined with other classes of antibiotics. The application notes summarize key quantitative data from published studies and provide detailed experimental protocols for assessing synergy.
The most significant body of evidence for this compound's synergistic activity is with β-lactamase inhibitors, which protect this compound from enzymatic degradation by bacteria.[2] There is also emerging research on its synergy with non-antibiotic agents like sophorolipids.[2] However, a notable gap exists in the literature regarding the in vitro synergistic potential of this compound with other major antibiotic classes such as macrolides, aminoglycosides, and fluoroquinolones.[3]
Data Presentation: Quantitative Summary of Synergistic Effects
The following tables summarize the available quantitative data on the synergistic effects of this compound with other agents.
Table 1: In Vitro Synergy of this compound with β-Lactamase Inhibitors against ESBL-Producing E. coli [4][5][6][7][8]
| Combination | Metric | Value (µg/mL) |
| This compound (alone) | MIC50 | >128 |
| MIC90 | >128 | |
| This compound + Clavulanic Acid | MIC50 | 8/4 |
| MIC90 | 8/4 | |
| This compound + Sulbactam | MIC50 | 8/4 |
| MIC90 | 8/4 | |
| This compound + Clavulanic Acid + Sulbactam | MIC50 | 8/4/4 |
| MIC90 | 64/32/32 |
MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 2: In Vitro Synergy of this compound with Sophorolipids against E. coli [3]
| Time (hours) | This compound Alone (% Reduction in CFU) | This compound + Sophorolipid (% Reduction in CFU) | Sophorolipid Alone (% Reduction in CFU) |
| 2 | ~50 | ~98 | <20 |
| 4 | ~75 | ~98 | ~30 |
| 6 | ~98 | >99 | ~40 |
CFU: Colony Forming Units. Data is approximated from graphical representations in the source study.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted to test the synergy of this compound with a wide range of compounds.
Checkerboard Microdilution Assay
This method is used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of a drug combination.
Protocol:
-
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound and the test antibiotic in an appropriate solvent and dilute to the desired starting concentration in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Plate Setup:
-
In a 96-well microtiter plate, add 50 µL of CAMHB to all wells.
-
Dispense 50 µL of the this compound stock solution into the first well of each row and perform serial twofold dilutions along the rows.
-
Dispense 50 µL of the second antibiotic's stock solution into the first well of each column and perform serial twofold dilutions down the columns.
-
This creates a matrix of decreasing concentrations of both antibiotics.
-
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 100 µL of the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 35°C for 18-24 hours.
-
Reading Results: Determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination. The MIC is the lowest concentration that completely inhibits visible bacterial growth.
-
FIC Index Calculation: Calculate the FIC index using the following formula: FIC Index = (MIC of this compound in combination / MIC of this compound alone) + (MIC of test antibiotic in combination / MIC of test antibiotic alone).
-
Interpretation of Results:
-
Synergy: FIC Index ≤ 0.5
-
Additive: 0.5 < FIC Index ≤ 1
-
Indifference: 1 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
Time-Kill Curve Assay
This assay assesses the bactericidal or bacteriostatic activity of an antibiotic combination over time.
Protocol:
-
Bacterial Culture Preparation: Grow a bacterial culture to the logarithmic phase in CAMHB.
-
Inoculum Preparation: Dilute the bacterial culture to a starting concentration of approximately 5 x 10^5 CFU/mL in flasks containing CAMHB.
-
Experimental Setup: Prepare flasks with:
-
No antibiotic (growth control)
-
This compound alone (at a relevant concentration, e.g., 0.5 x MIC)
-
Test antibiotic alone (at a relevant concentration, e.g., 0.5 x MIC)
-
This compound and the test antibiotic in combination.
-
-
Incubation and Sampling: Incubate the flasks at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask.
-
Viable Cell Counting: Perform serial dilutions of the collected samples and plate them on appropriate agar plates. Incubate the plates overnight and count the number of colonies (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each condition.
-
Interpretation of Results:
-
Synergy: A ≥2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.[9]
-
Bactericidal activity: A ≥3-log10 reduction in CFU/mL at 24 hours compared to the initial inoculum.[9]
-
Bacteriostatic activity: A <3-log10 reduction in CFU/mL at 24 hours compared to the initial inoculum.[9]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of synergy between this compound and β-lactamase inhibitors, and the general workflow for in vitro synergy testing.
Future Research Directions
The lack of published data on the in vitro synergistic effects of this compound with macrolides, aminoglycosides, and fluoroquinolones presents a significant research opportunity. Investigating these combinations against a panel of clinically relevant Gram-positive and Gram-negative bacteria, including resistant strains, could unveil novel therapeutic strategies. The experimental protocols outlined in this document provide a robust framework for conducting such studies. Researchers are encouraged to employ both checkerboard and time-kill assays to thoroughly characterize the nature of these potential interactions.
References
- 1. In vitro synergy studies with ciprofloxacin and selected beta-lactam agents and aminoglycosides against multidrug-resistant Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [In vitro study of combinations between third-generation cephalosporins and aminoglycosides on Enterobacteriaceae] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synergic activity of cephalosporins plus fluoroquinolones against Pseudomonas aeruginosa with resistance to one or both drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. journals.asm.org [journals.asm.org]
- 8. In Vitro Activity of this compound/Beta-Lactamases Inhibitors (Clavulanic Acid and Sulbactam) Combination Against Extended-Spectrum Beta-Lactamase Producing Uropathogenic E. coli [mdpi.com]
- 9. [Comparison of the activity of this compound with amoxicillin, erythromycin and doxycycline in an in vitro model] - PubMed [pubmed.ncbi.nlm.nih.gov]
Step-by-step guide to Cefaclor diffusion disk susceptibility testing.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for performing Cefaclor diffusion disk susceptibility testing, commonly known as the Kirby-Bauer test. This standardized method is essential for evaluating the in vitro activity of this compound, a second-generation cephalosporin antibiotic, against bacterial isolates. Adherence to this protocol is crucial for obtaining accurate and reproducible data in research and drug development settings. The methodologies outlined are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), a globally recognized authority on antimicrobial susceptibility testing.[1][2]
Core Principles
The Kirby-Bauer disk diffusion method involves placing a paper disk impregnated with a standardized concentration of this compound (typically 30 µg) onto an agar plate uniformly inoculated with a test bacterium.[1][3] As the antibiotic diffuses into the agar, it creates a concentration gradient. If the bacterium is susceptible to this compound, a zone of growth inhibition will form around the disk. The diameter of this zone is measured and compared to standardized interpretive criteria to classify the organism as susceptible, intermediate, or resistant.[1]
Data Presentation
Accurate interpretation of results relies on comparing the measured zone of inhibition with established breakpoints. The following tables provide the CLSI-recommended interpretive criteria for Haemophilus influenzae and the quality control (QC) ranges for standard reference strains.
Table 1: this compound (30 µg) Disk Diffusion Zone Diameter Interpretive Criteria
| Organism | Method | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Haemophilus influenzae | CLSI | ≥ 20 mm | 17-19 mm | ≤ 16 mm |
| Enterobacterales & Staphylococcus aureus | CLSI/EUCAST | Data not consistently available in recent public documents. Refer to the latest CLSI M100 and EUCAST breakpoint tables. | Data not consistently available in recent public documents. Refer to the latest CLSI M100 and EUCAST breakpoint tables. | Data not consistently available in recent public documents. Refer to the latest CLSI M100 and EUCAST breakpoint tables. |
Note: It is critical to consult the most current version of the CLSI M100 document for the most up-to-date and comprehensive interpretive criteria for all organisms.[1]
Table 2: Quality Control (QC) Ranges for this compound (30 µg) Disk Diffusion Testing
| Quality Control Strain | Zone Diameter Range (mm) |
| Escherichia coli ATCC® 25922 | 23-27 mm |
| Staphylococcus aureus ATCC® 25923 | 27-31 mm |
| Haemophilus influenzae ATCC® 49766 | 25-31 mm |
Experimental Protocols
The following is a detailed, step-by-step protocol for performing the this compound disk diffusion susceptibility test.
Materials
-
This compound antimicrobial susceptibility disks (30 µg)
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
For Haemophilus influenzae, Haemophilus Test Medium (HTM) plates[4]
-
Tryptic Soy Broth (TSB) or sterile saline
-
0.5 McFarland turbidity standard
-
Sterile cotton or dacron swabs[5]
-
Bacterial colonies of the test organism (isolated and purified, 18-24 hours old)
-
QC strains (e.g., E. coli ATCC® 25922, S. aureus ATCC® 25923, H. influenzae ATCC® 49766)[4]
-
Incubator (35 ± 2°C)
-
CO2-enriched incubator (for fastidious organisms like H. influenzae)[2][3]
-
Calipers or a ruler for measuring zone diameters
-
Sterile forceps or disk dispenser
Procedure
1. Inoculum Preparation
a. Using a sterile loop, select 3-5 well-isolated colonies of the test organism from a fresh (18-24 hour) non-selective agar plate.[2]
b. Transfer the colonies into a tube containing 4-5 mL of Tryptic Soy Broth or sterile saline.[2]
c. Vortex the suspension to ensure it is smooth and homogenous.[2]
d. Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard.[2][5] This can be done visually by comparing the tubes against a white background with contrasting black lines or by using a photometric device.[5] An inoculum that is too heavy or too light can lead to erroneous results.[4]
2. Plate Inoculation
a. Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted bacterial suspension.[2][5]
b. Remove excess fluid by rotating and pressing the swab firmly against the inside wall of the tube above the liquid level.[2]
c. Inoculate the entire surface of a Mueller-Hinton agar plate (or HTM for H. influenzae) by streaking the swab evenly in three directions. Rotate the plate approximately 60 degrees after each streaking to ensure a uniform lawn of growth.[2]
d. Allow the plate to dry for 3-5 minutes, but no more than 15 minutes, with the lid slightly ajar.
3. Application of this compound Disk
a. Using sterile forceps or a disk dispenser, aseptically place a this compound (30 µg) disk onto the surface of the inoculated agar plate.[2]
b. Gently press the disk down to ensure complete and firm contact with the agar.[2] Do not move the disk once it has been placed.[2]
c. If testing multiple antibiotics on one plate, ensure disks are spaced at least 24 mm apart from center to center to prevent the overlap of inhibition zones.[2][3]
4. Incubation
a. Invert the plates and place them in an incubator at 35 ± 2°C within 15 minutes of disk application.[2][3]
b. For most organisms, incubate for 16-20 hours in ambient air.[2]
c. For H. influenzae, incubate in a CO2-enriched atmosphere (5% CO2) for 16-20 hours.[2][3]
5. Reading and Interpreting Results
a. After the incubation period, measure the diameter of the zone of complete growth inhibition (including the disk) to the nearest millimeter using calipers or a ruler.[2]
b. View the back of the plate against a dark, non-reflective background, illuminated with reflected light, to ensure accurate measurement.[2]
c. Compare the measured zone diameter to the interpretive criteria in Table 1 to determine if the organism is susceptible, intermediate, or resistant to this compound.
6. Quality Control
a. Concurrently with each batch of tests, perform the full procedure using the appropriate QC strains (see Table 2).[2]
b. The zone diameters for the QC strains must fall within the acceptable ranges specified in the current CLSI guidelines.[2]
c. If QC results are out of range, patient or experimental results should not be reported, and the entire testing process must be investigated for potential errors.[2]
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for this compound disk diffusion susceptibility testing.
Caption: Experimental workflow for this compound disk diffusion testing.
Caption: Logical flow for interpreting susceptibility test results.
References
- 1. benchchem.com [benchchem.com]
- 2. Revised disk diffusion interpretive criteria for this compound, loracarbef, cefprozil and cefixime when testing Haemophilus influenzae on haemophilus test medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 4. goums.ac.ir [goums.ac.ir]
- 5. clsi.org [clsi.org]
Application Note: UPLC-MS/MS Protocol for the Analysis of Cefaclor Degradation Products
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the analysis of Cefaclor and its degradation products using Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS). This compound, a second-generation cephalosporin antibiotic, is susceptible to degradation under various environmental conditions.[1][2] Monitoring these degradation products is crucial for ensuring the quality, safety, and efficacy of this compound formulations. This protocol outlines the procedures for forced degradation studies, sample preparation, UPLC-MS/MS analysis, and data interpretation.
Introduction
This compound is a widely prescribed oral antibiotic for treating various bacterial infections. Its chemical structure, containing a β-lactam ring, makes it prone to degradation through hydrolysis, oxidation, and other pathways.[1][2] The resulting degradation products can be inactive, less effective, or potentially toxic. Therefore, a robust analytical method is required to separate, identify, and quantify these impurities in bulk drug substances and pharmaceutical formulations. UPLC-MS/MS offers high sensitivity, selectivity, and speed, making it an ideal technique for this purpose.[3] This application note describes a stability-indicating UPLC-MS/MS method for the comprehensive analysis of this compound and its degradation products.
Experimental Protocols
Forced Degradation Studies
Forced degradation, or stress testing, is performed to generate the potential degradation products of this compound.[3] This helps in understanding the degradation pathways and developing a stability-indicating analytical method.
a. Acid Hydrolysis:
-
Dissolve 10 mg of this compound in 10 mL of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C for 4 hours.
-
Neutralize the solution with 0.1 M sodium hydroxide.
-
Dilute with the mobile phase to a final concentration of 10 µg/mL.
b. Base Hydrolysis:
-
Dissolve 10 mg of this compound in 10 mL of 0.1 M sodium hydroxide.
-
Keep the solution at room temperature for 2 hours.
-
Neutralize the solution with 0.1 M hydrochloric acid.
-
Dilute with the mobile phase to a final concentration of 10 µg/mL.
c. Oxidative Degradation:
-
Dissolve 10 mg of this compound in 10 mL of 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light, for 6 hours.
-
Dilute with the mobile phase to a final concentration of 10 µg/mL.
d. Thermal Degradation:
-
Place 10 mg of solid this compound in a petri dish.
-
Heat in an oven at 80°C for 24 hours.
-
Dissolve the sample in the mobile phase to a final concentration of 10 µg/mL.
e. Photolytic Degradation:
-
Place 10 mg of solid this compound in a transparent container.
-
Expose the sample to UV light (254 nm) for 48 hours.
-
Dissolve the sample in the mobile phase to a final concentration of 10 µg/mL.
Sample Preparation
-
For Bulk Drug Substance: Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a final concentration of approximately 10 µg/mL.
-
For Pharmaceutical Formulations (e.g., Capsules, Suspensions):
-
For capsules, open and empty the contents. For suspensions, use a well-mixed aliquot.
-
Disperse a quantity of the formulation equivalent to 10 mg of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Centrifuge the solution at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtrate with the mobile phase to a final concentration of 10 µg/mL.
-
UPLC-MS/MS Method
a. UPLC Conditions:
| Parameter | Condition |
| Column | Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)[1][4] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min[1][4] |
| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes. |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
b. MS/MS Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation
The following table summarizes the MRM transitions for this compound and its potential degradation products. The quantitative data presented is representative of a forced degradation study and will vary based on the specific stress conditions.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) | Retention Time (min) | Representative Conc. (µg/mL) |
| This compound | 368.0 | 174.0[1] | 0.05 | 30 | 20 | 5.2 | 8.5 |
| Δ³-Cefaclor (Isomer) | 368.0 | 174.0 | 0.05 | 30 | 20 | 4.8 | 0.3 |
| This compound Lactam Hydrolysis Product | 386.0 | 192.0 | 0.05 | 35 | 25 | 3.5 | 0.6 |
| Phenylglycine | 152.1 | 106.1 | 0.05 | 25 | 15 | 2.1 | 0.2 |
| Diketopiperazine Derivative | 332.1 | 160.1 | 0.05 | 30 | 22 | 6.1 | 0.4 |
Visualizations
This compound Degradation Pathways
Caption: Major degradation pathways of this compound under stress conditions.
UPLC-MS/MS Experimental Workflow
Caption: Experimental workflow for the analysis of this compound degradation products.
Discussion
The described UPLC-MS/MS method is highly selective and sensitive for the determination of this compound and its degradation products. The use of a gradient elution allows for the effective separation of compounds with a range of polarities. The MRM mode in the mass spectrometer ensures accurate quantification even at low levels. The major degradation pathways of this compound include hydrolysis of the β-lactam ring, isomerization of the double bond in the dihydrothiazine ring, and intramolecular reactions.[5][6] The presented method is capable of separating and identifying the products from these pathways.
It is important to note that the fragmentation patterns and retention times may vary slightly depending on the specific instrumentation and chromatographic conditions used. Therefore, it is recommended to perform system suitability tests and method validation in the user's laboratory.
Conclusion
This application note provides a comprehensive UPLC-MS/MS protocol for the analysis of this compound degradation products. The detailed experimental procedures for forced degradation studies, sample preparation, and UPLC-MS/MS analysis will enable researchers, scientists, and drug development professionals to effectively monitor the stability of this compound. The provided visualizations of the degradation pathways and experimental workflow offer a clear understanding of the analytical process. This method can be readily implemented in quality control laboratories for routine analysis and stability testing of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. waters.com [waters.com]
- 4. Determination of this compound by UPLC-MS-MS for a Chinese pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation and structure elucidation of the major degradation products of this compound in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation and structure elucidation of the major degradation products of this compound formed under aqueous acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Recommended Cefaclor Dosage for In Vivo Research in Animal Subjects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended dosages and administration protocols for the second-generation cephalosporin antibiotic, Cefaclor, in various animal models for in vivo research. This document outlines detailed experimental procedures and summarizes key pharmacokinetic data to facilitate the design and execution of preclinical studies.
Mechanism of Action
This compound is a beta-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] It specifically binds to penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis.[1][3] This binding inactivates the PBPs, preventing the cross-linking of peptidoglycan chains, which ultimately leads to a weakened cell wall and subsequent cell lysis.[1]
Recommended Dosages in Animal Models
The appropriate dosage of this compound can vary significantly depending on the animal species, the model of infection, and the specific research objectives. The following table summarizes dosages reported in the literature for various in vivo studies.
| Animal Model | Dosage | Route of Administration | Application | Reference |
| Mice | 150 mg/kg followed by 100 mg/kg | Intraperitoneal (i.p.) | Neutropenic Thigh Infection Model (Staphylococcus aureus) | [4] |
| Mice | Various dosages | Oral gavage or i.p. injection | Pneumonia Model (Streptococcus pneumoniae) | [4][5] |
| Rats | 160 to 675 mg/kg/day | Dietary mixture | Chronic Toxicity Study (1 year) | [6] |
| Rats | 230 to 950 mg/kg/day | Dietary mixture | Subacute Toxicity Study (28 days) | [6] |
| Dogs | 50 to 200 mg/kg/day | Oral | 30-Day Toxicity Study | [6] |
| Dogs | 100 to 400 mg/kg/day | Oral | 1-Year Toxicity Study | [6] |
| Chinchillas | Not specified in detail | Oral | Otitis Media Model (Haemophilus influenzae or Streptococcus pneumoniae) | [4] |
Experimental Protocols
Detailed methodologies for key in vivo experiments involving this compound are provided below. These protocols are adapted from established research models.[4]
Neutropenic Murine Thigh Infection Model
This model is a standard for the initial in vivo assessment of antimicrobial agents against localized infections.[4]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. An evaluation of the toxicity of this compound in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Protocol for Assessing the Impact of Cefaclor on Gut Microbiota Composition
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cefaclor is a second-generation cephalosporin antibiotic widely used to treat various bacterial infections, including those affecting the respiratory tract, skin, and urinary tract.[1][2][3] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which ultimately leads to bacterial cell lysis and death.[1][4][5] While effective against pathogenic bacteria, broad-spectrum antibiotics like this compound can also significantly disrupt the commensal gut microbiota. This disruption, or dysbiosis, can reduce microbial diversity, alter metabolic functions, and increase susceptibility to opportunistic pathogens.[6] Recent studies suggest that this compound-induced dysbiosis may be linked to colitis and even neuropsychiatric side effects, highlighting the importance of understanding its impact on the gut ecosystem.[7][8]
This application note provides a detailed experimental protocol for assessing the effects of this compound on the gut microbiota composition in a murine model. The protocol covers animal handling, sample collection, 16S rRNA gene sequencing, bioinformatics analysis, and data interpretation.
Experimental Design and Ethical Considerations
A robust experimental design is critical for obtaining reliable and reproducible results. This protocol utilizes a murine model, which is commonly employed for studying antibiotic-induced gut dysbiosis.[9][10]
1.1. Ethical Statement All animal experiments must be conducted in accordance with institutional guidelines and approved by an Animal Ethics Committee.[9][11] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly followed to minimize animal suffering.[11][12]
1.2. Animal Model
-
Species: C57BL/6 mice (male, 6-8 weeks old).
-
Housing: Animals should be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and ad libitum access to a standard chow diet and water.[9]
-
Acclimatization: Allow a minimum of one week for acclimatization before the start of the experiment.
1.3. Experimental Groups
-
Control Group (n=8-10): Mice receive a vehicle control (e.g., sterile water) via oral gavage.
-
This compound-Treated Group (n=8-10): Mice receive this compound at a clinically relevant dose, administered via oral gavage. The dosage should be calculated based on human therapeutic doses and adjusted for the mouse model.
1.4. Dosing and Sample Collection Schedule
-
Duration: 14-day study period.
-
Dosing: Daily oral gavage for 7 consecutive days (Day 1 to Day 7).
-
Fecal Sample Collection: Collect fecal pellets from each mouse at three time points:
-
Day 0 (Baseline): Before the first administration.
-
Day 8: 24 hours after the final this compound dose.
-
Day 14: 7 days after cessation of treatment (recovery phase).
-
Detailed Experimental Protocols
2.1. Fecal Sample Collection and Storage
-
Place each mouse in a clean, autoclaved, empty cage.
-
Collect 2-3 fresh fecal pellets using sterile forceps.
-
Immediately place the pellets into a sterile, pre-labeled 1.5 mL microcentrifuge tube.
-
Snap-freeze the tubes in liquid nitrogen and store them at -80°C until DNA extraction.
2.2. Genomic DNA Extraction Genomic DNA will be extracted from fecal samples using a commercially available kit, such as the QIAamp DNA Stool Mini Kit (QIAGEN), which has been shown to be effective for this purpose.[13]
-
Follow the manufacturer's instructions precisely for the extraction of microbial DNA from stool samples.
-
Elute the purified DNA in the provided elution buffer.
-
Assess the quantity and quality of the extracted DNA using a NanoDrop spectrophotometer and Qubit fluorometer. DNA should have an A260/A280 ratio between 1.8 and 2.0.
-
Store the extracted DNA at -20°C.
2.3. 16S rRNA Gene Amplicon Sequencing This method is widely used to profile the taxonomic composition of microbial communities.[14][15][16]
-
PCR Amplification: Amplify the V3-V4 hypervariable regions of the 16S rRNA gene using specific primers (e.g., 338F: 5'-ACTCCTACGGGAGGCAGCA-3' and 806R: 5'-GGACTACHVGGGTWTCTAAT-3').[17] Perform PCR in triplicate for each sample to minimize amplification bias.
-
Library Preparation: Pool the triplicate PCR products for each sample. Purify the amplicons using a gel extraction kit. Quantify the purified ampliclos and prepare the sequencing library according to the guidelines for the Illumina MiSeq platform.
-
Sequencing: Perform paired-end sequencing (2x250 bp) on an Illumina MiSeq platform.
Bioinformatics and Data Analysis
Bioinformatic pipelines are essential for processing the vast amount of data generated from high-throughput sequencing.[15][18][19]
-
Quality Control: Use a tool like DADA2 within the QIIME 2 (Quantitative Insights Into Microbial Ecology) pipeline to filter low-quality reads, denoise, merge paired-end reads, and remove chimeras.[14]
-
OTU Clustering: Cluster the high-quality sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs) at a 97% similarity threshold.
-
Taxonomic Assignment: Assign taxonomy to each OTU/ASV by aligning representative sequences against a reference database such as Greengenes or SILVA.
-
Diversity Analysis:
-
Alpha Diversity: Calculate within-sample diversity using metrics like Chao1 (richness), Shannon index, and Simpson index (richness and evenness).
-
Beta Diversity: Analyze between-sample diversity using metrics like Bray-Curtis dissimilarity. Visualize the results using Principal Coordinate Analysis (PCoA) plots.
-
-
Statistical Analysis: Perform statistical tests (e.g., Kruskal-Wallis test for alpha diversity, PERMANOVA for beta diversity) to identify significant differences between the control and this compound-treated groups. Use tools like LEfSe (Linear discriminant analysis Effect Size) to identify specific taxa that are differentially abundant between groups.
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Alpha Diversity Indices of Gut Microbiota
| Group | Time Point | Chao1 Index (Mean ± SD) | Shannon Index (Mean ± SD) | Simpson Index (Mean ± SD) |
|---|---|---|---|---|
| Control | Day 0 | 850 ± 75 | 6.5 ± 0.5 | 0.92 ± 0.04 |
| Day 8 | 845 ± 80 | 6.4 ± 0.6 | 0.91 ± 0.05 | |
| Day 14 | 855 ± 70 | 6.6 ± 0.4 | 0.92 ± 0.03 | |
| This compound | Day 0 | 860 ± 82 | 6.6 ± 0.5 | 0.93 ± 0.04 |
| Day 8 | 450 ± 95* | 4.2 ± 0.8* | 0.75 ± 0.10* | |
| Day 14 | 650 ± 90* | 5.5 ± 0.7* | 0.85 ± 0.08* |
Note: Asterisk () indicates a statistically significant difference (p < 0.05) compared to the control group at the same time point. Data are hypothetical.*
Table 2: Relative Abundance of Major Bacterial Phyla (%)
| Phylum | Control (Day 8) | This compound (Day 8) | Control (Day 14) | This compound (Day 14) |
|---|---|---|---|---|
| Firmicutes | 65.2 ± 5.1 | 40.5 ± 7.3* | 66.1 ± 4.8 | 55.3 ± 6.1* |
| Bacteroidetes | 25.8 ± 4.5 | 20.1 ± 6.2 | 24.9 ± 5.0 | 22.8 ± 5.5 |
| Proteobacteria | 2.1 ± 0.8 | 35.6 ± 8.1* | 2.3 ± 0.9 | 15.4 ± 7.2* |
| Actinobacteria | 4.5 ± 1.2 | 2.2 ± 0.9* | 4.4 ± 1.1 | 3.5 ± 1.0 |
Note: Asterisk () indicates a statistically significant difference (p < 0.05) compared to the control group at the same time point. Data are hypothetical.*
Visualizations
Diagrams are crucial for illustrating complex workflows and biological pathways.
Caption: Experimental workflow for assessing this compound's impact on gut microbiota.
Caption: Pathway of this compound-induced dysbiosis leading to host inflammation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound (Ceclor, Raniclor): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Deep Scientific Insights on this compound's R&D Progress, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 6. Frontiers | Antibiotics as Major Disruptors of Gut Microbiota [frontiersin.org]
- 7. This compound causes vagus nerve-mediated depression-like symptoms with gut dysbiosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound causes vagus nerve-mediated depression-like symptoms with gut dysbiosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Murine Model for Measuring Effects of Humanized-Dosing of Antibiotics on the Gut Microbiome [frontiersin.org]
- 11. Animal Studies: Important Ethical Considerations You Need to Know - Enago Academy [enago.com]
- 12. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. 16S rRNA Sequencing Guide [blog.microbiomeinsights.com]
- 17. 2.7. Gut microbiome analysis by 16S rRNA sequencing [bio-protocol.org]
- 18. Bioinformatic Methodologies in Assessing Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Bioinformatic and Statistical Analysis of Microbiome Data | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Methods to overcome the low solubility of Cefaclor in aqueous research solutions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the low aqueous solubility of Cefaclor in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is slightly soluble in water. Its solubility is reported to be approximately 2.5 mg/mL at 25°C.[1] However, solubility is significantly influenced by the pH of the solution.
Q2: How does pH affect the solubility and stability of this compound?
A2: this compound's solubility and stability are highly pH-dependent. The solubility tends to increase in acidic or alkaline conditions compared to neutral pH. However, this compound is unstable at neutral and alkaline pH, leading to degradation.[1] For experimental purposes, acidic conditions (pH 2.5-4.5) are recommended to achieve a balance between solubility and stability.[2]
Q3: Can I use organic solvents to dissolve this compound?
A3: Yes, certain organic solvents can be used. This compound is soluble in Dimethyl Sulfoxide (DMSO), with a reported solubility of up to 36.6 mg/mL.[3] It is practically insoluble in methanol and ethanol. For cell culture experiments, preparing a concentrated stock solution in DMSO is a common practice.
Q4: What are the recommended methods to improve this compound's solubility in aqueous solutions?
A4: The primary methods to enhance this compound's aqueous solubility for research applications are:
-
pH Adjustment: Using an acidic buffer (pH 2.5-4.5) can improve solubility while maintaining chemical stability for a reasonable duration.
-
Co-solvency: Employing a mixture of water and a water-miscible organic solvent, such as propylene glycol or DMSO, can significantly increase solubility.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the aqueous solubility of this compound.
Q5: How should I prepare a this compound stock solution for in vitro experiments?
A5: The recommended method is to prepare a concentrated stock solution in cell culture-grade DMSO.[1] A typical stock concentration is 10 mg/mL. This stock can then be diluted into your aqueous experimental medium to the final desired concentration. It is crucial to ensure the final DMSO concentration in the medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| This compound powder is not dissolving in water or buffer. | - this compound's inherently low aqueous solubility.- The pH of the aqueous solution is near neutral, where solubility is minimal.- The solution is already saturated. | - Adjust the pH: Lower the pH of the solution to a range of 2.5-4.5 using a suitable acidic buffer (e.g., citrate or phosphate buffer).- Use a co-solvent: Prepare the solution using a mixture of water and propylene glycol (a 20:80 ratio has been shown to be effective) or prepare a stock solution in DMSO and dilute it into your aqueous medium.[4]- Gentle warming and sonication: Gentle warming up to 37°C and brief sonication can aid dissolution, but be cautious as excessive heat can degrade this compound.[1][5] |
| The prepared this compound solution appears cloudy or forms a precipitate over time. | - The pH of the solution may have shifted towards neutral.- The concentration of this compound exceeds its solubility limit under the storage conditions.- Degradation of this compound, especially at neutral or alkaline pH and higher temperatures. | - Verify and maintain pH: Ensure the pH of the solution is maintained in the optimal range (2.5-4.5).- Store properly: Store aqueous solutions at 4°C to slow down degradation. For longer-term storage, consider preparing aliquots of a DMSO stock solution and storing them at -20°C or -80°C.[3]- Prepare fresh solutions: Due to its instability in aqueous solutions, it is highly recommended to prepare this compound solutions fresh for each experiment.[1] |
| Inconsistent experimental results using this compound solutions. | - Degradation of this compound in the prepared solution.- High final concentration of co-solvent (e.g., DMSO) affecting the biological system.- Variability in the preparation of the solution. | - Confirm solution integrity: Prepare fresh solutions for each experiment and handle them according to the stability guidelines.- Control for solvent effects: Ensure the final concentration of any co-solvent is consistent across all experiments and include a vehicle control (medium with the same amount of solvent but without this compound).- Standardize the protocol: Use a consistent and detailed protocol for solution preparation to minimize variability. |
Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | Slightly soluble (~2.5 mg/mL at 25°C) | [1] |
| 0.1N HCl | 0.072 mg/mL | [6] |
| pH 6.8 Buffer | 1.88 mg/mL | [6] |
| Dimethyl Sulfoxide (DMSO) | Up to 36.6 mg/mL | [3] |
| Water:Propylene Glycol (20:80 v/v) | 29.93 mg/mL at 37°C | [4] |
| Methanol | Practically insoluble | |
| Ethanol | Insoluble | [1] |
Table 2: Stability of this compound in Aqueous Buffers (72 hours)
| pH | Remaining Activity at 4°C | Remaining Activity at 25°C | Remaining Activity at 37°C |
| 2.5 | ≥ 90% | 95% | 80% |
| 4.5 | ≥ 90% | 69% | < 20% |
| 6.0 | 70% | 16% | < 20% |
| 7.0 | 46% | 5% | < 20% |
| 8.0 | 34% | 3% | < 20% |
Data adapted from Foglesong et al., 1978.
Experimental Protocols
Protocol 1: Preparation of this compound Solution using pH Adjustment
-
Buffer Preparation: Prepare a 0.1 M citrate buffer or phosphate buffer and adjust the pH to 3.0-4.0 using hydrochloric acid or sodium hydroxide.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Gradually add the this compound powder to the acidic buffer while stirring continuously.
-
Assistance in Dissolution: If necessary, gently warm the solution to no more than 37°C and/or sonicate briefly in a water bath to aid dissolution.
-
Final Volume and Sterilization: Once fully dissolved, adjust to the final volume with the acidic buffer. If sterility is required, filter the solution through a 0.22 µm sterile filter compatible with acidic solutions.
-
Storage and Use: Use the solution immediately for best results. If short-term storage is necessary, store at 4°C for no longer than 72 hours, protected from light.
Protocol 2: Preparation of this compound Stock Solution in DMSO
-
Materials: this compound powder, cell culture-grade DMSO, sterile microcentrifuge tubes, and a vortex mixer.
-
Weighing: In a sterile tube, accurately weigh the desired amount of this compound.
-
Dissolution: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).[1]
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved.[1]
-
Sterilization (Optional): For sterile applications, filter the stock solution through a 0.22 µm DMSO-compatible sterile filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complex (General Method)
This protocol provides a general outline for the kneading method, a common technique for preparing cyclodextrin inclusion complexes. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative for enhancing the solubility of poorly soluble drugs.
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to cyclodextrin (a 1:1 molar ratio is a common starting point).
-
Cyclodextrin Slurry: Weigh the calculated amount of cyclodextrin (e.g., HP-β-CD) and place it in a mortar. Add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to form a thick paste.
-
Incorporation of this compound: Weigh the corresponding amount of this compound and gradually add it to the cyclodextrin paste.
-
Kneading: Knead the mixture thoroughly for a specified period (e.g., 30-60 minutes) to facilitate the formation of the inclusion complex. The mixture should maintain a paste-like consistency.
-
Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has evaporated, or use a vacuum oven for more sensitive compounds.
-
Pulverization and Sieving: Pulverize the dried complex into a fine powder using a mortar and pestle, and then pass it through a sieve to ensure a uniform particle size.
-
Solubility Testing: The resulting powder can then be tested for its solubility in aqueous solutions.
Visualizations
Caption: Workflow for selecting a this compound solubilization method.
Caption: Key factors influencing the solubility and stability of this compound.
Caption: Mechanism of action of this compound in bacteria.
References
- 1. benchchem.com [benchchem.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. This compound monohydrate | Antibiotic | Antibacterial | TargetMol [targetmol.com]
- 4. Use of Solubility Parameter to Design Dry Suspension of this compound as a Dual Pack System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Antibacterial | Antibiotic | TargetMol [targetmol.com]
- 6. ijsr.net [ijsr.net]
Technical Support Center: Optimizing Cefaclor Concentrations for Reliable Antibacterial Assay Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Cefaclor concentrations for reliable antibacterial assay results.
Frequently Asked Questions (FAQs)
Q1: What are the standard methods for determining the antibacterial efficacy of this compound?
A1: The two most common and standardized methods for determining the in vitro antibacterial efficacy of this compound are the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion test.[1][2] Both methods are recognized by organizations like the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducible and accurate results.[2][3]
Q2: What is the mechanism of action of this compound?
A2: this compound is a second-generation cephalosporin antibiotic.[4][5] Its bactericidal effect is achieved by inhibiting the synthesis of the bacterial cell wall.[4][5][6] this compound binds to essential penicillin-binding proteins (PBPs) located on the bacterial inner membrane, which disrupts the cross-linking of peptidoglycan chains.[5][7][8] This leads to a weakened cell wall, ultimately causing cell lysis and death.[5][7]
Q3: How should this compound stock solutions be prepared and stored?
A3: Due to its limited stability in aqueous solutions, it is highly recommended to prepare fresh this compound stock solutions for each experiment.[4][7] For a high-concentration stock solution, dissolving this compound in Dimethyl sulfoxide (DMSO) is the recommended method.[4] The stock solution should be filter-sterilized using a 0.22 µm syringe filter.[3] this compound's stability is influenced by temperature and pH, so prolonged storage, especially at room temperature, should be avoided.[2][9][10]
Q4: What is the "inoculum effect" and how does it impact this compound assays?
A4: The inoculum effect is an observable phenomenon where the Minimum Inhibitory Concentration (MIC) of an antibiotic increases significantly with a higher-than-standard bacterial concentration in the test.[2] This is a known issue with β-lactam antibiotics like this compound, particularly when testing against β-lactamase-producing bacteria such as Haemophilus influenzae.[2][11] A larger bacterial population can lead to increased enzymatic degradation of the antibiotic, resulting in falsely reported resistance.[2] Therefore, precise standardization of the inoculum is critical for accurate results.[2]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected MIC Values in Broth Dilution Assays
| Potential Cause | Troubleshooting Steps |
| Incorrect Inoculum Concentration | Ensure the bacterial suspension is standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[3] The final inoculum concentration in the wells should be approximately 5 x 10⁵ CFU/mL.[2][3] |
| This compound Degradation | Prepare this compound dilutions fresh for each experiment.[7] this compound is unstable in solution, and its degradation can be influenced by temperature and pH.[2][10] |
| Media Composition Issues | Verify the pH and cation concentration of the Mueller-Hinton broth (MHB), especially if it is prepared in-house.[2] For fastidious organisms like Haemophilus influenzae, use Haemophilus Test Medium (HTM).[2] |
| "Skipped Wells" | This may indicate contamination, inadequate mixing of the inoculum, or errors in the drug concentration preparation. Repeat the assay with fresh reagents and careful technique.[2] |
| Incorrect Incubation Conditions | Incubate plates at 35°C ± 2°C for 16-20 hours.[3] For certain organisms like H. influenzae, a CO₂-enriched atmosphere may be required.[3][12] |
Issue 2: Variable Zone Sizes in Disk Diffusion (Kirby-Bauer) Assays
| Potential Cause | Troubleshooting Steps |
| Inoculum Density Too High or Too Low | Standardize the inoculum to a 0.5 McFarland standard to ensure a confluent lawn of growth.[2][12] |
| Improper Agar Depth | The agar in the petri dish should have a uniform depth of 4mm.[2] |
| Incorrect Disk Placement | Disks should be placed firmly on the agar surface to ensure complete contact.[2][12] Do not move the disk once it has been placed.[12] |
| Expired or Improperly Stored Disks | Always check the expiration date and storage conditions of the this compound disks.[2] |
| Incorrect Incubation Temperature | Incubate plates at 35°C ± 2°C.[2][12] Temperatures exceeding 35°C can impact the detection of certain resistance mechanisms.[2] |
Experimental Protocols
Broth Microdilution MIC Assay
This method determines the minimum concentration of this compound that inhibits the visible growth of a microorganism in a liquid medium.[1][3]
1. Preparation of this compound Stock Solution:
-
Aseptically prepare a stock solution of this compound at a concentration of 1280 µg/mL or another suitable high concentration in an appropriate solvent like DMSO.[3][4]
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter.[3]
2. Preparation of this compound Dilutions:
-
Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate.[3]
-
Add 100 µL of the this compound stock solution to well 1.
-
Perform serial twofold dilutions by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 50 µL from well 10. Well 11 will serve as the growth control and well 12 as the sterility control.
3. Inoculum Preparation:
-
From a fresh culture, prepare a bacterial suspension in a sterile broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[1][3]
-
Within 15 minutes, dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[3]
4. Inoculation and Incubation:
-
Add 50 µL of the standardized and diluted bacterial inoculum to wells 1 through 11.[3]
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[3]
5. Interpretation of Results:
-
The MIC is the lowest concentration of this compound at which there is no visible bacterial growth (the first clear well).[1][3]
-
The growth control (well 11) should show turbidity, and the sterility control (well 12) should remain clear.[3]
Kirby-Bauer Disk Diffusion Assay
This method assesses the susceptibility of bacteria to this compound by measuring the diameter of the zone of growth inhibition around an antibiotic-impregnated disk.[1][12]
1. Inoculum Preparation:
-
Prepare a standardized bacterial suspension in sterile broth to match the turbidity of a 0.5 McFarland standard.[1][12]
2. Plate Inoculation:
-
Within 15 minutes of preparation, dip a sterile cotton swab into the standardized suspension and remove excess fluid by pressing it against the inside of the tube.[1][12]
-
Streak the swab over the entire surface of a Mueller-Hinton agar plate to ensure a uniform lawn of bacterial growth.[1][12]
3. Disk Application:
-
Aseptically place a this compound-impregnated disk (typically 30 µg) onto the surface of the inoculated agar.[1][12]
-
Gently press the disk to ensure complete contact with the agar.[12]
4. Incubation:
-
Invert the plates and incubate at 35-37°C for 16-24 hours.[1]
5. Interpretation of Results:
-
After incubation, measure the diameter of the zone of complete growth inhibition in millimeters.[1][12]
-
Compare the measured zone diameter to standardized charts (e.g., from CLSI) to determine if the bacterium is susceptible, intermediate, or resistant to this compound.[1]
Data Presentation
Table 1: Example of CLSI Quality Control Ranges for this compound MIC (µg/mL)
| Quality Control Strain | Acceptable MIC Range (µg/mL) |
| Staphylococcus aureus ATCC® 29213™ | Refer to the latest CLSI M100 document for current ranges. |
| Escherichia coli ATCC® 25922™ | Refer to the latest CLSI M100 document for current ranges. |
| Haemophilus influenzae ATCC® 49247™ | Refer to the latest CLSI M100 document for current ranges. |
Note: The acceptable MIC ranges for QC strains are subject to change and should always be referenced from the most current CLSI M100 document.[3]
Table 2: this compound (30 µg) Disk Diffusion Zone Diameter Interpretive Criteria (Example)
| Organism | Susceptible (mm) | Intermediate (mm) | Resistant (mm) |
| Haemophilus influenzae | ≥ 20 | 17-19 | ≤ 16 |
| Staphylococcus aureus | ≥ 18 | 15-17 | ≤ 14 |
| Streptococcus pneumoniae | Refer to the latest CLSI M100 document for current criteria. | Refer to the latest CLSI M100 document for current criteria. | Refer to the latest CLSI M100 document for current criteria. |
Note: Interpretive criteria can vary by bacterial species and are updated periodically. Always consult the latest CLSI or EUCAST guidelines.[12]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | Mechanism | Concentration [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Summary of laboratory studies on the antibacterial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Troubleshooting sources of variability in Cefaclor minimum inhibitory concentration (MIC) results.
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering variability in Cefaclor Minimum Inhibitory Concentration (MIC) results. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to help ensure accurate and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the standard methods for determining this compound MIC?
A1: The two most common and standardized methods for determining the Minimum Inhibitory Concentration (MIC) are the broth microdilution and the disk diffusion (Kirby-Bauer) tests.[1][2] Organizations such as the Clinical and Laboratory Standards Institute (CLSI) provide standardized protocols to ensure consistent and reliable results.[1][3]
Q2: I'm observing inconsistent this compound MIC results. What are the potential sources of this variability?
A2: Inconsistent this compound MIC results can arise from several experimental factors. The most common sources of variability include:
-
Inoculum Preparation: The density of the bacterial suspension is a critical parameter.[1]
-
Media Composition and pH: The type of growth medium, its pH, and cation concentrations can significantly influence this compound's antibacterial activity.[1][4]
-
Incubation Conditions: Time, temperature, and atmospheric conditions (e.g., CO2 levels) must be tightly controlled according to standardized protocols.[1][5]
-
This compound Stability: this compound is known to be unstable in aqueous solutions, and its degradation can be influenced by temperature and pH.[1][6][7][8]
-
Quality of Reagents: The quality and storage of this compound disks or powder are crucial for accurate results.[1]
Q3: What is the "inoculum effect" and how does it impact this compound MIC testing?
A3: The "inoculum effect" refers to a significant increase in the MIC value when a higher-than-standard bacterial concentration is used in the susceptibility test.[1][9] This phenomenon is particularly relevant for β-lactam antibiotics like this compound, especially when testing β-lactamase-producing bacterial strains such as Haemophilus influenzae.[1][10] A higher bacterial load can lead to increased enzymatic degradation of the antibiotic, resulting in a falsely elevated MIC.[1]
Troubleshooting Guides
Issue 1: Higher-than-expected MIC values
| Potential Cause | Troubleshooting Steps |
| Inoculum too dense | Verify the inoculum density using a spectrophotometer or by colony counting. Ensure the final concentration in the wells is approximately 5 x 10^5 CFU/mL.[1][5] |
| This compound degradation | Prepare this compound stock solutions fresh for each experiment and use them promptly.[6][7] this compound is unstable in solution, and prolonged storage can lead to loss of activity.[1][7] |
| Media composition issues | Verify the pH and cation concentration of the Mueller-Hinton broth, particularly if it is prepared in-house.[1] For fastidious organisms like Haemophilus influenzae, use Haemophilus Test Medium (HTM).[1][11] |
| Presence of β-lactamases | If testing β-lactamase-producing strains, consider the inoculum effect. A higher bacterial load can lead to increased degradation of this compound.[1] |
| Incorrect incubation time | Adhere to the recommended incubation time (typically 16-20 hours).[3] Prolonged incubation can lead to this compound degradation and potentially higher MICs.[1][12] |
Issue 2: Lower-than-expected MIC values
| Potential Cause | Troubleshooting Steps |
| Inoculum too light | Ensure the inoculum is prepared to the correct density (0.5 McFarland standard) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[1][5] |
| Expired or improperly stored this compound | Check the expiration date and storage conditions of the this compound powder or disks.[1] |
| Incorrect reading of results | Ensure proper lighting when reading the MIC. The MIC is the lowest concentration with no visible growth.[1][5] |
Issue 3: Inconsistent results between replicates
| Potential Cause | Troubleshooting Steps |
| Inadequate mixing | Ensure the inoculum is thoroughly mixed before dispensing into the microtiter plate. Inhomogeneous distribution of bacteria can lead to variable results.[1][13] |
| Pipetting errors | Verify the accuracy and precision of pipettes used for preparing drug dilutions and dispensing the inoculum. |
| Contamination | "Skipped wells" or growth in the sterility control well may indicate contamination.[1] Repeat the assay with fresh reagents and sterile technique. |
Experimental Protocols
Broth Microdilution MIC Assay Protocol
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[3]
-
Preparation of this compound Stock Solution:
-
Aseptically prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL) in an appropriate solvent that does not affect bacterial growth, such as DMSO.[6]
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.[3] It is highly recommended to prepare fresh solutions for each experiment due to this compound's instability.[6][7]
-
-
Preparation of this compound Dilutions in a 96-Well Microtiter Plate:
-
Dispense 50 µL of sterile cation-adjusted Mueller-Hinton broth (CAMHB) into wells 2 through 12.[3]
-
Add 100 µL of the this compound stock solution to well 1.
-
Perform serial two-fold dilutions by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic), and well 12 will be the sterility control (no bacteria).[3]
-
-
Inoculum Preparation:
-
Select 3-4 well-isolated colonies of the test organism and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.[14]
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.[1][5]
-
-
Inoculation:
-
Within 15 minutes of preparation, add the appropriate volume of the standardized inoculum to each well (except the sterility control well) to reach a final volume of 100 µL per well.[1]
-
-
Incubation:
-
Reading and Interpreting Results:
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound MIC results.
Caption: The "Inoculum Effect" on this compound MIC determination.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Susceptibility Testing | AffiBIOTICS [affibiotics.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Effect of Different Media on the Bactericidal Activity of Colistin and on the Synergistic Combination With Azidothymidine Against mcr-1-Positive Colistin-Resistant Escherichia coli [frontiersin.org]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. An explanation for the effect of inoculum size on MIC and the growth/no growth interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Susceptibility of Haemophilus influenzae type b to this compound and influence of inoculum size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Revised disk diffusion interpretive criteria for this compound, loracarbef, cefprozil and cefixime when testing Haemophilus influenzae on haemophilus test medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of Inoculum Size and Incubation Time on Broth Microdilution Susceptibility Testing of Lactic Acid Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pjps.pk [pjps.pk]
Identifying and mitigating Cefaclor interference in common biochemical assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate Cefaclor interference in common biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my biochemical assays?
A1: this compound is a second-generation cephalosporin antibiotic.[1] Like other beta-lactam antibiotics, its chemical structure can lead to non-specific reactions with reagents used in various biochemical assays, causing inaccurate results. This is a form of in vitro or analytical interference.[2]
Q2: Which biochemical assays are most commonly affected by this compound interference?
A2: The most well-documented interferences occur with:
-
Creatinine assays: Specifically, those using the Jaffé reaction.[3][4]
-
Urine glucose tests: Particularly copper reduction methods like Clinitest.[5][6][7]
Interference with other assays is less specifically documented for this compound but can occur with other cephalosporins.
Q3: How can I determine if this compound is interfering with my assay?
A3: Suspect interference if you observe unexpected or inconsistent results in samples from patients receiving this compound. To confirm, you can perform a spike-and-recovery experiment. Add a known concentration of this compound to a control sample and observe if the assay result is altered.
Troubleshooting Guides
Issue 1: Falsely Elevated Creatinine Levels
Symptoms:
-
Unexpectedly high serum or plasma creatinine levels in a patient receiving this compound.
-
Discrepancy between creatinine levels and the patient's clinical presentation.
Cause: this compound and other cephalosporins can react with the alkaline picrate solution used in the Jaffé method for creatinine determination, producing a colored complex that is mistaken for the creatinine-picrate complex.[4][8] This leads to a positive interference, resulting in falsely high creatinine readings. The magnitude of this interference can be significant, especially at high this compound concentrations in patients with compromised renal function.[4]
Mitigation Strategies:
-
Change Assay Methodology: The most effective way to avoid this interference is to use an enzymatic creatinine assay.[9][10] Enzymatic methods are highly specific for creatinine and are not affected by cephalosporins.[9][10][11]
-
Optimize Sample Collection Time: If an alternative assay is not available, consider the timing of sample collection. The interference is proportional to the concentration of the drug in the sample. To minimize this, draw blood samples for creatinine determination at the time of minimum drug concentration, which is typically just before the next scheduled dose.
-
Dialysis: In a research setting, dialysis of the sample can decrease the interference.[3]
Issue 2: False-Positive Urine Glucose Results
Symptoms:
-
Positive urine glucose test in a non-diabetic patient receiving this compound.
-
Inconsistent urine glucose readings.
Cause: this compound can interfere with urine glucose tests that utilize the copper reduction method (e.g., Clinitest).[5][6] The drug itself can act as a reducing substance, causing the reduction of copper sulfate and a color change that is misinterpreted as a positive result for glucose.[5][6] The interference is most pronounced at high antibiotic concentrations and low glucose concentrations.[7]
Mitigation Strategies:
-
Use a Glucose Oxidase-Based Method: The most reliable solution is to switch to a urine glucose test based on the glucose oxidase method (e.g., Tes-Tape, Diastix). These methods are specific for glucose and are not affected by the presence of this compound or other cephalosporins.[7]
-
Patient Information: Always consider the patient's medication history when interpreting urine glucose results from copper reduction tests.
Issue 3: Potential Interference in Other Assays (Lactate Dehydrogenase, Urine Protein)
Symptoms:
-
Unexpected or variable results in lactate dehydrogenase (LDH) or urine protein assays in patients on this compound.
Cause and Mitigation:
-
Lactate Dehydrogenase (LDH): Direct interference by this compound in LDH assays is not well-documented. However, it's important to note that bacteria themselves can interfere with LDH assays by altering the pH of the culture medium or through protease production.[12][13] When assessing cytotoxicity in the presence of an antibiotic like this compound, it is crucial to include appropriate controls to account for any potential effects of the bacteria on the assay.
-
Urine Protein: Some drugs can interfere with urine protein assays, particularly those using turbidimetric or dye-binding methods.[14][15] While specific data for this compound is limited, other antibiotics have been shown to cause false positives with certain reagent strips and the pyrogallol red-molybdate (PRM) assay.[16][17] If interference is suspected, using an alternative method or consulting the assay manufacturer's instructions for known interfering substances is recommended.
Data Presentation
Table 1: Summary of this compound Interference in Creatinine Assays
| Assay Method | Principle | This compound Interference | Effect on Result | Recommended Action |
| Jaffé Reaction | Colorimetric reaction with alkaline picrate | Yes [3][4] | Falsely elevated | Use an enzymatic creatinine assay.[9][10] |
| Enzymatic Assay | Specific enzymatic reactions | No [9][10][11] | None | Preferred method |
Table 2: Summary of this compound Interference in Urine Glucose Assays
| Assay Method | Principle | This compound Interference | Effect on Result | Recommended Action |
| Copper Reduction (e.g., Clinitest) | Reduction of copper ions by reducing substances | Yes [5][6] | False positive | Use a glucose oxidase-based test.[7] |
| Glucose Oxidase (e.g., Tes-Tape, Diastix) | Enzymatic oxidation of glucose | No [7] | None | Preferred method |
Table 3: Quantitative Interference of this compound in a Copper Reduction Urine Glucose Test
| This compound Concentration in Urine | Actual Glucose Concentration | Estimated Glucose Concentration | Reference |
| 0.625 mg/mL | 0% | 0.25% | [7] |
Experimental Protocols
Protocol 1: Demonstrating this compound Interference in a Jaffé Creatinine Assay
Objective: To demonstrate the positive interference of this compound in a creatinine assay based on the Jaffé reaction.
Materials:
-
Serum or plasma pool with a known creatinine concentration.
-
This compound standard solution.
-
Commercial Jaffé creatinine assay kit.
-
Spectrophotometer.
-
Saline solution (0.9%).
Methodology:
-
Prepare this compound Spiked Samples:
-
Prepare a stock solution of this compound.
-
Create a series of spiked serum/plasma samples by adding varying concentrations of this compound (e.g., 0, 50, 100, 250, 500 mg/L).
-
Prepare a control sample with an equivalent volume of saline.
-
-
Creatinine Measurement:
-
Follow the manufacturer's instructions for the Jaffé creatinine assay kit to measure the apparent creatinine concentration in all samples.
-
-
Data Analysis:
-
Plot the apparent creatinine concentration against the this compound concentration.
-
Observe the dose-dependent increase in apparent creatinine, demonstrating the interference.
-
Protocol 2: Mitigating this compound Interference using an Enzymatic Creatinine Assay
Objective: To show that an enzymatic creatinine assay is not susceptible to this compound interference.
Materials:
-
The same this compound spiked samples prepared in Protocol 1.
-
Commercial enzymatic creatinine assay kit.
-
Spectrophotometer.
Methodology:
-
Creatinine Measurement:
-
Follow the manufacturer's instructions for the enzymatic creatinine assay kit to measure the creatinine concentration in the this compound spiked samples.
-
-
Data Analysis:
-
Plot the measured creatinine concentration against the this compound concentration.
-
Observe that the measured creatinine remains constant across all this compound concentrations, indicating no interference.
-
Visualizations
Caption: Interference mechanism of this compound in the Jaffé creatinine assay.
Caption: Decision workflow for mitigating this compound interference.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Analytical interference of drugs in clinical chemistry: II--The interference of three cephalosporins with the determination of serum creatinine concentration by the Jaffé reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Positive interference with the Jaffé reaction by cephalosporin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review of drug interference with urine glucose tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Review of Drug Interference With Urine Glucose Tests | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Interference with the Jaffé Method for Creatinine Following 5-Aminolevulinic Acid Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Difference between Jaffe Method Creatinine & Enzymatic Creatinine [agappe.com]
- 10. Difference between Jaffe Method Creatinine & Enzymatic Creatinine [agappe.com]
- 11. Effects of interferents on the kinetic Jaffé reaction and an enzymatic colorimetric test for serum creatinine concentration determination in cats, cows, dogs and horses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug interference with urine protein determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Drug interference in turbidimetry and colorimetry of proteins in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analytical interference of quinolone antibiotics and quinine derived drugs on urinary protein determined - Biospecimen Research Database [brd.nci.nih.gov]
- 17. Analytical interference of quinolone antibiotics and quinine derived drugs on urinary protein determined by reagent strips and the pyrogallol red-molybdate protein assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the stability of Cefaclor in various experimental culture media.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Cefaclor in various experimental culture media. Below you will find troubleshooting guides and FAQs to address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound unstable in my cell culture medium?
This compound's instability in aqueous solutions, particularly at neutral or alkaline pH, is a well-documented issue.[1] Standard cell culture media are typically buffered to a physiological pH of ~7.4, which accelerates this compound's degradation. The primary degradation pathway involves the hydrolysis of its β-lactam ring, rendering the antibiotic inactive.[2][3] This degradation is significantly influenced by environmental factors.
Key Factors Affecting this compound Stability:
-
pH: this compound is most stable in acidic conditions (pH ≤ 4.5) and degrades rapidly as the pH increases.[2][4]
-
Temperature: Higher temperatures drastically increase the degradation rate.[3] Experiments conducted at 37°C will experience significant loss of active this compound.
-
Media Components: While specific data on interactions with all media components is scarce, the aqueous, buffered nature of culture media is the primary driver of instability. The presence of serum has also been shown to increase degradation rates compared to simple buffers.[4]
-
Light and Oxygen: Exposure to light, oxygen, and humidity can also contribute to degradation.[3]
Q2: How should I prepare and store this compound stock solutions to maximize stability?
Proper preparation and storage of stock solutions are critical to ensure reproducible experimental results. Due to its limited stability and solubility in water, using dimethyl sulfoxide (DMSO) is the recommended method.[1]
-
Recommended Solvent: Use cell culture-grade DMSO to prepare a high-concentration stock solution (e.g., 10-22 mg/mL).[1][5]
-
Storage: Aliquot the DMSO stock solution into single-use volumes to prevent repeated freeze-thaw cycles.[1] Store these aliquots protected from light at -20°C for short-term (weeks) or -80°C for long-term (months) storage.[1][6]
-
Working Solutions: Always prepare working solutions fresh for each experiment by diluting the stock solution directly into the culture medium immediately before use.[1][7] Do not store this compound in culture medium for extended periods.[1]
Q3: What is the expected half-life of this compound in my experimental conditions?
The half-life is highly dependent on pH and temperature. As shown in the tables below, the stability decreases dramatically at physiological pH and temperature. In normal subjects, the serum half-life is approximately 0.6 to 0.9 hours, and it degrades chemically in the body with a half-life of about 2 hours, highlighting its inherent instability under physiological conditions.[8][9]
Data Presentation: this compound Stability Under Various Conditions
The following tables summarize the remaining activity of this compound in buffered solutions at different temperatures and pH levels. This data illustrates the critical impact of these parameters on the drug's stability.
Table 1: Effect of Temperature and pH on this compound Stability (% Remaining Activity After 72 Hours)
| pH | Storage at 4°C | Storage at 25°C | Storage at 37°C |
| 2.5 | ≥90% | 95% | 80% |
| 4.5 | ≥90% | 69% | <20% |
| 6.0 | 70% | 16% | <20% |
| 7.0 | 46% | 5% | <20% |
| 8.0 | 34% | 3% | <20% |
| (Data sourced from Foglesong et al., 1978)[4] |
Table 2: this compound Stability in Plasma and Serum
| Storage Condition | Time | % Loss in Activity |
| 4°C | 6 hours | 8% |
| 25°C | 6 hours | 51% |
| 37°C | 2 hours | 48% |
| (Data sourced from Foglesong et al., 1978)[4] |
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Inconsistent or irreproducible results in cell-based or antimicrobial assays.
-
Possible Cause: Significant degradation of this compound during the experiment. Given that many assays run for 24-72 hours at 37°C, the majority of the active compound may be lost long before the final timepoint.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare working solutions of this compound immediately before adding them to your experiment.[7]
-
Minimize Incubation Time: If possible, design experiments with shorter endpoints to reduce the impact of degradation.[7]
-
Replenish this compound: For long-term experiments, consider replacing the medium with freshly prepared this compound-containing medium at regular intervals (e.g., every 8-12 hours).
-
Quantify this compound: Use an analytical method like HPLC to measure the actual concentration of this compound in your culture medium at the beginning and end of your experiment to understand its degradation kinetics in your specific system.[10][11]
-
Issue 2: Higher than expected Minimum Inhibitory Concentration (MIC) values in susceptibility testing.
-
Possible Cause: Degradation of this compound during the incubation period, leading to a lower effective concentration of the antibiotic.[7] This is a known issue, particularly with β-lactam antibiotics.[12]
-
Troubleshooting Steps:
-
Adhere to Standardized Protocols: Use validated methods from organizations like the Clinical and Laboratory Standards Institute (CLSI) to ensure consistency.[12]
-
Control Inoculum Density: An overly dense bacterial inoculum can enzymatically degrade the antibiotic, leading to falsely elevated resistance.[12]
-
Use Fresh Plates/Broth: For agar dilution methods, it is recommended that plates be prepared on the day of use due to the continuous decline in activity.[13] For broth microdilution, prepare dilutions immediately before inoculation.
-
Verify Media pH: Ensure the pH of your test medium (e.g., Mueller-Hinton) is within the correct range, as pH can influence this compound's activity and stability.[7][12]
-
Issue 3: Unexpected or confounding peaks in HPLC analysis.
-
Possible Cause: The appearance of this compound degradation products, which may co-elute with the parent compound or appear as distinct peaks, complicating analysis.[14]
-
Troubleshooting Steps:
-
Use a Stability-Indicating Method: Employ a validated HPLC method specifically designed to separate this compound from its known degradants.[14]
-
Optimize Mobile Phase: Adjusting the pH or gradient of the mobile phase can improve the resolution between this compound and its degradation products.[14]
-
Control Sample Temperature: Keep samples in an autosampler cooled to ~4°C to prevent degradation while awaiting injection.
-
Degas Mobile Phase: Ensure the mobile phase is thoroughly degassed to prevent on-column oxidative degradation, which can appear as "ghost peaks".[14]
-
Experimental Protocols & Workflows
A standardized workflow is essential for reliable results.
Caption: General experimental workflow for in vitro studies with this compound.
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol is the recommended method for preparing a stable, high-concentration stock solution.[1]
-
Materials: this compound powder, cell culture-grade DMSO, sterile conical or microcentrifuge tubes, vortex mixer.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube.
-
Dissolution: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C can aid dissolution but should be used cautiously.[1]
-
Aliquoting & Storage: Dispense the stock solution into single-use, light-protecting sterile tubes. Store at -20°C for up to two weeks or at -80°C for up to six months.[1]
Protocol 2: Stability Assessment of this compound in Culture Medium via HPLC
This protocol provides a framework for quantifying this compound's degradation in your specific experimental medium.
-
Preparation: Prepare a working solution of this compound in your chosen cell culture medium (e.g., DMEM + 10% FBS) at the desired final concentration.
-
Timepoint Zero (T=0): Immediately after preparation, take an aliquot of the solution. If necessary, precipitate proteins (e.g., with acetonitrile) and centrifuge. Transfer the supernatant to an HPLC vial. This is your T=0 sample.
-
Incubation: Place the remaining this compound-containing medium in a sterile container in a 37°C incubator under standard cell culture conditions (e.g., 5% CO₂).
-
Sampling: At predetermined timepoints (e.g., 2, 4, 8, 12, 24 hours), withdraw additional aliquots, process them as in step 2, and transfer to HPLC vials.
-
HPLC Analysis:
-
Column: Use a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11][15]
-
Mobile Phase: A common mobile phase consists of a buffer (e.g., sodium pentanesulfonate or phosphate buffer) and an organic solvent like methanol or acetonitrile, adjusted to an acidic pH (e.g., pH 2.5).[15]
-
Quantification: Inject the samples and a set of known standards. Calculate the concentration of this compound at each timepoint by comparing peak areas to the standard curve.
-
-
Data Analysis: Plot the percentage of remaining this compound against time to determine the degradation curve and calculate the experimental half-life.
This compound Degradation and Troubleshooting Logic
Understanding the degradation pathways is key to troubleshooting. This compound primarily degrades via hydrolysis of the β-lactam ring, especially in neutral aqueous media.[2] Other pathways include isomerization and intramolecular aminolysis.[2][16] The following diagram outlines a logical approach to diagnosing stability issues.
Caption: Troubleshooting logic for this compound stability issues in experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stability and blood level determinations of this compound, a new oral cephalosporin antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound monohydrate | Antibiotics chemical | Mechanism | Concentration [selleckchem.com]
- 6. goldbio.com [goldbio.com]
- 7. benchchem.com [benchchem.com]
- 8. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 9. Pharmacokinetic profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of this compound oral suspensions stability using reversed phase high performance liquid chromatography and antimicrobial diffusion methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ptfarm.pl [ptfarm.pl]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Isolation and structure elucidation of the major degradation products of this compound in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
Cefaclor-Induced Adverse Effects in Laboratory Animal Models: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals addressing and managing adverse effects induced by Cefaclor in laboratory animal models.
Quick Navigation
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
This section addresses common questions regarding this compound-induced adverse effects in laboratory animals.
Q1: What are the most commonly observed adverse effects of this compound in laboratory animal models?
A1: The most frequently reported adverse effects across different animal models include gastrointestinal disturbances, hypersensitivity reactions, and hematological changes. In rats, treatment-related effects are often limited to soft stool and cecal dilatation.[1] Dogs may exhibit soft stools, occasional vomiting, a transient fall in hemoglobin concentration, and in some cases, reversible thrombocytopenia.[1]
Q2: Are there any known neurological adverse effects of this compound in animal models?
A2: Yes, recent studies have indicated that oral administration of this compound in mice can induce anxiety- and depression-like behaviors. These behavioral changes are associated with alterations in gut microbiota, reduced serotonin levels in the hippocampus, and modulation of 5-HT receptor mRNA expression.
Q3: Can this compound induce nephrotoxicity or hepatotoxicity in laboratory animals?
A3: While some cephalosporins have been associated with nephrotoxicity, studies on this compound indicate it has a low toxic potential in the species tested.[1] However, it's important to note that several β-lactam antibiotics have been implicated in triggering seizures, particularly in subjects with renal impairment when dosages are not adjusted.[2] Transient hepatitis and cholestatic jaundice have been observed as rare side effects with cephalosporins in general.
Q4: What is the mechanism behind this compound-induced hypersensitivity?
A4: this compound-induced hypersensitivity is primarily an IgE-mediated Type I hypersensitivity reaction. It is believed that the R1 side chain of the this compound molecule plays a significant role in this allergic response. Cross-reactivity with other β-lactam antibiotics, such as penicillins, can occur, particularly if they share similar side-chain structures.
Q5: How does this compound affect the gut microbiota in animal models?
A5: this compound administration has been shown to cause gut dysbiosis in mice. This can manifest as an alteration in the composition of the gut microbiota, potentially leading to gastrointestinal and even neurological side effects.
Troubleshooting Guides
This section provides practical guidance for managing specific adverse effects observed during this compound administration in laboratory animals.
Gastrointestinal Disturbances (Diarrhea, Soft Stools)
-
Problem: Animals exhibit mild to moderate diarrhea or consistently soft stools after this compound administration.
-
Troubleshooting Steps:
-
Monitor Hydration: Ensure animals have continuous access to fresh water. In cases of severe diarrhea, consider subcutaneous or intraperitoneal administration of sterile saline to prevent dehydration.
-
Dietary Support: Provide a highly palatable and easily digestible diet.
-
Probiotics: Consider co-administration of a veterinary-approved probiotic to help restore gut flora. Note: The timing and strain of probiotic should be carefully considered and documented in the experimental protocol.
-
Dosage Review: If symptoms are severe and persistent, re-evaluate the dosage of this compound. Consult with a veterinarian to determine if a dose reduction is feasible without compromising the study's objectives.
-
Fecal Monitoring: Collect fecal samples for analysis to rule out opportunistic infections.
-
Hypersensitivity Reactions (Allergic Reactions)
-
Problem: Animals exhibit signs of an allergic reaction, which can range from mild (e.g., skin rash, pruritus) to severe (e.g., respiratory distress, swelling, anaphylaxis).
-
Immediate Actions for Severe Reactions (Anaphylaxis):
-
Discontinue this compound Administration Immediately.
-
Administer Epinephrine: This is the first-line treatment for anaphylaxis. The dose and route of administration will vary by species and institutional guidelines. Consult with the attending veterinarian for appropriate protocols.
-
Provide Respiratory Support: If the animal is in respiratory distress, provide oxygen supplementation.
-
Fluid Therapy: Administer intravenous or subcutaneous fluids to manage hypotension.
-
Antihistamines and Corticosteroids: These may be administered as adjunctive therapy after the animal is stabilized.
-
-
Actions for Mild Reactions:
-
Discontinue this compound Administration.
-
Monitor Closely: Observe the animal for any progression of symptoms.
-
Consult a Veterinarian: Discuss the possibility of administering antihistamines to manage symptoms.
-
Documentation: Record the observed signs and all actions taken in the animal's health record.
-
Neurological Symptoms (Behavioral Changes)
-
Problem: Animals display unexpected behavioral changes, such as lethargy, anxiety, or depression-like behaviors.
-
Troubleshooting Steps:
-
Rule out Other Causes: Ensure that the observed behaviors are not due to other experimental factors or environmental stressors.
-
Behavioral Assessment: If feasible within the study design, conduct standardized behavioral tests to quantify the observed changes.
-
Microbiota Analysis: Consider collecting fecal samples for gut microbiota analysis to investigate potential links between behavioral changes and dysbiosis.
-
Consult with a Veterinarian or Animal Behaviorist: Discuss the observations and potential interventions.
-
Dosage and Duration Review: If the behavioral changes are severe, consider if the this compound dosage or duration of treatment can be modified.
-
Quantitative Data Summary
The following tables summarize quantitative data on this compound-induced adverse effects from studies in various laboratory animal models.
Table 1: Observed Adverse Effects of this compound in Different Animal Models
| Animal Model | Dosage | Duration | Observed Adverse Effects | Reference |
| Rats | 160 - 675 mg/kg/day (in diet) | 1 year | Soft stool excretion, cecal dilatation. | [1] |
| Dogs | 50 - 200 mg/kg/day (oral) | 30 days | Transient moderate fall in hemoglobin concentration in some males at the highest dose. | [1] |
| Dogs | 100 - 400 mg/kg/day (oral) | 1 year | Soft stool excretion, occasional emesis, reversible thrombocytopenia in one animal at the highest dose. | [1] |
| Mice | Acute toxicity data comparable to cephalexin. | Single or multiple doses | Low toxic potential. | [1] |
| Monkeys | Acute toxicity data comparable to cephalexin. | Single or multiple doses | Low toxic potential. | [1] |
Table 2: Lethal Dose 50 (LD50) of this compound in Rodents
| Animal Model | Route of Administration | LD50 |
| Mice | Oral | > 5000 mg/kg |
| Rats | Oral | > 5000 mg/kg |
Note: Data on LD50 can vary between studies and should be used as a general reference.
Experimental Protocols
This section provides detailed methodologies for key experiments related to this compound-induced adverse effects.
Protocol 1: Induction and Assessment of this compound-Induced Anxiety- and Depression-Like Behaviors in Mice
-
Objective: To induce and evaluate behavioral changes in mice following oral administration of this compound.
-
Materials:
-
C57BL/6 mice
-
This compound
-
Saline solution (0.9% NaCl)
-
Oral gavage needles
-
Behavioral testing apparatus (e.g., Elevated Plus Maze, Open Field Test, Forced Swim Test)
-
-
Methodology:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week before the start of the experiment.
-
This compound Administration:
-
Prepare a solution of this compound in saline at the desired concentration.
-
Administer this compound orally via gavage at a dose of 200 mg/kg/day for a specified duration (e.g., 7 days).
-
A control group should receive an equivalent volume of saline via oral gavage.
-
-
Behavioral Testing:
-
Elevated Plus Maze (EPM): To assess anxiety-like behavior. Record the time spent in and the number of entries into the open and closed arms.
-
Open Field Test (OFT): To assess locomotor activity and anxiety-like behavior. Record the total distance traveled and the time spent in the center versus the periphery of the arena.
-
Forced Swim Test (FST): To assess depression-like behavior. Record the duration of immobility during the test period.
-
-
Data Analysis: Analyze the behavioral data using appropriate statistical methods (e.g., t-test, ANOVA) to compare the this compound-treated group with the control group.
-
Protocol 2: Monitoring for Hypersensitivity Reactions
-
Objective: To monitor for and characterize hypersensitivity reactions to this compound in laboratory animals.
-
Materials:
-
Study animals (e.g., mice, guinea pigs)
-
This compound
-
Appropriate vehicle for administration
-
Calipers for measuring skin reactions
-
Emergency drugs (epinephrine, antihistamines, corticosteroids)
-
-
Methodology:
-
Sensitization Phase:
-
Administer a sensitizing dose of this compound, often with an adjuvant, via a relevant route (e.g., intraperitoneal injection).
-
Allow a period of several days to a few weeks for the development of an immune response.
-
-
Challenge Phase:
-
Administer a challenge dose of this compound.
-
-
Observation and Assessment:
-
Systemic Anaphylaxis: Observe for signs of respiratory distress, cyanosis, collapse, and changes in body temperature.
-
Cutaneous Anaphylaxis: If the challenge is administered intradermally, measure the diameter of the resulting wheal and flare reaction at specified time points.
-
Clinical Scoring: Use a standardized scoring system to grade the severity of clinical signs.
-
-
Emergency Preparedness: Have an emergency kit with appropriate drugs and equipment readily available to manage severe reactions.
-
Signaling Pathways and Workflows
This section provides diagrams to visualize key processes related to this compound's adverse effects.
IgE-Mediated Hypersensitivity Reaction Pathway
References
Approaches to enhance the efficacy of Cefaclor against antibiotic-resistant bacterial strains.
This technical support center is designed for researchers, scientists, and drug development professionals investigating novel approaches to improve the efficacy of Cefaclor against antibiotic-resistant bacterial strains. Here you will find troubleshooting guides for common experimental hurdles and frequently asked questions (FAQs) to support your research and development efforts.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during your experiments.
| Issue ID | Problem Encountered | Possible Causes | Suggested Solutions |
| SYN-01 | Inconsistent Minimum Inhibitory Concentration (MIC) values for this compound in susceptibility testing. | 1. This compound Instability: this compound is known to be unstable in aqueous solutions, with its degradation influenced by temperature and pH.[1] Prolonged incubation can lead to a loss of potency and artificially high MIC values.[1]2. Inoculum Effect: Using a bacterial inoculum that is too dense can lead to increased enzymatic degradation of this compound by β-lactamases, resulting in falsely elevated resistance.[2]3. Media Composition: The pH and cation concentration of the growth medium can affect this compound's activity.[2] | 1. Prepare fresh this compound stock solutions for each experiment and use them promptly. Minimize incubation times as much as the protocol allows.[1]2. Standardize your inoculum preparation to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[1]3. Use standardized and validated media, such as cation-adjusted Mueller-Hinton broth, and ensure the pH is within the recommended range.[2] |
| SYN-02 | Unexpected antagonism or lack of synergy in checkerboard assays. | 1. Sub-optimal Concentrations: Synergy is often concentration-dependent. The tested concentration range may not include the optimal synergistic ratio.[3]2. Different Mechanisms of Action: At high concentrations, the individual effects of each agent might saturate their respective targets, masking any synergistic interaction.[3]3. Compound Precipitation: The combination of this compound and the test compound may lead to precipitation in the well, causing inaccurate visual or spectrophotometric readings. | 1. Expand the range of concentrations tested for both this compound and the synergistic agent to identify the optimal ratio.2. Analyze the full dose-response matrix to identify concentration ranges where synergy is present, which may be at lower, sub-inhibitory concentrations of one or both agents.[3]3. Include a "no-growth" control plate with the same compound dilutions but without bacteria to check for precipitation.[4] If precipitation occurs, consider using a different solvent or a solubilizing agent. |
| SYN-03 | High variability or inconsistent results in time-kill assays. | 1. Inaccurate Colony Counting: Errors in serial dilutions and plating can lead to significant variability in CFU counts.2. Bacterial Clumping: Some bacterial strains may clump together, leading to an underestimation of the viable cell count.3. Delayed Sampling: Inconsistent timing of sample collection can affect the comparability of results between different experimental arms. | 1. Ensure thorough mixing at each dilution step and plate replicates for each time point.2. Gently vortex or triturate the bacterial suspension before sampling to ensure a homogenous cell suspension.3. Use a timer to ensure precise and consistent sampling intervals throughout the experiment. |
| NP-01 | Low encapsulation efficiency of this compound in nanoparticles. | 1. Drug-Polymer/Lipid Interaction: Unfavorable interactions, such as charge repulsion between this compound and the nanoparticle matrix, can hinder efficient encapsulation.[5]2. High Drug Loading: Attempting to load a high concentration of this compound can lead to decreased encapsulation efficiency as the polymer matrix becomes saturated.[6]3. Formulation Parameters: The choice of solvent, polymer concentration, and stirring speed can all impact the efficiency of drug encapsulation. | 1. Select polymers or lipids with complementary properties to this compound. For example, if this compound is negatively charged, consider using a positively charged polymer.[5]2. Optimize the drug-to-polymer ratio to find the highest achievable loading without compromising encapsulation efficiency.[6]3. Systematically vary formulation parameters to identify the optimal conditions for this compound encapsulation. |
| NP-02 | Aggregation of this compound nanoparticles during storage or in culture media. | 1. Loss of Surface Charge: Changes in pH or the presence of salts in the storage buffer or culture media can neutralize the surface charge of the nanoparticles, leading to aggregation.[7]2. Lyophilization-Induced Aggregation: The freeze-drying process can force nanoparticles into close proximity, causing irreversible aggregation.[8]3. Interaction with Serum Proteins: Proteins in cell culture media can bind to the surface of nanoparticles, causing them to aggregate.[9] | 1. Store nanoparticles in a buffer with a pH that maintains a high zeta potential. For use in salt-containing media, consider coating the nanoparticles with a stabilizing agent like PEG.[10]2. Use cryoprotectants (e.g., trehalose, sucrose) during lyophilization to prevent aggregation by creating a protective matrix around the nanoparticles.[8]3. Evaluate the stability of the nanoparticles in the presence of serum proteins before conducting cell-based assays. If aggregation is observed, surface modification with hydrophilic polymers may be necessary.[9] |
Frequently Asked Questions (FAQs)
This compound's Mechanism of Action and Resistance
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a second-generation cephalosporin antibiotic that acts by inhibiting the synthesis of the bacterial cell wall.[2] It binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[11] This disruption leads to a weakened cell wall and ultimately cell lysis.[11]
Q2: What are the main mechanisms by which bacteria develop resistance to this compound?
A2: Bacteria primarily develop resistance to this compound through three main mechanisms:
-
Enzymatic Degradation: The most common mechanism is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring of this compound, rendering it inactive.[11]
-
Target Modification: Alterations in the structure of penicillin-binding proteins (PBPs) can reduce their affinity for this compound, thereby decreasing its efficacy.[11]
-
Reduced Drug Accumulation: This can occur through two main processes:
Enhancing this compound's Efficacy
Q3: What are the primary strategies to enhance this compound's efficacy against resistant strains?
A3: The main approaches to enhance this compound's efficacy include:
-
Combination with β-Lactamase Inhibitors: This is a well-established strategy where this compound is co-administered with a β-lactamase inhibitor, such as clavulanic acid or sulbactam. These inhibitors protect this compound from degradation by β-lactamase enzymes.[11]
-
Synergistic Combinations with Non-Antibiotic Agents: This includes combining this compound with natural compounds or other agents that can enhance its activity. For example, sophorolipids, a type of biosurfactant, have been shown to act synergistically with this compound.[2]
-
Use of Efflux Pump Inhibitors (EPIs): Co-administration of this compound with an EPI can block the efflux of the antibiotic from the bacterial cell, thereby increasing its intracellular concentration and efficacy.[11]
-
Novel Delivery Systems: Encapsulating this compound in nanoparticles can improve its stability, prolong its release, and enhance its antibacterial activity.[12][13]
Q4: How can I quantitatively assess the synergistic effect of a compound with this compound?
A4: The checkerboard assay is a standard method to quantify synergy.[11] This method involves testing various concentrations of this compound and the synergistic agent, both alone and in combination, to determine the MIC for each combination. The results are then used to calculate the Fractional Inhibitory Concentration (FIC) index.[11] An FIC index of ≤ 0.5 typically indicates synergy.[14] A time-kill assay can also be used to confirm synergy by observing a ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.[10]
Data Presentation
Table 1: Synergistic Activity of this compound with β-Lactamase Inhibitors against ESBL-Producing E. coli
| Antimicrobial Agent/Combination | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility Restoration (%) |
| This compound (CFC) | >128 | >128 | - |
| This compound/Clavulanic Acid (CFC/CA) | 8/4 | >128/4 | 54% |
| This compound/Sulbactam (CFC/SUL) | 8/4 | 64/32 | 54% |
| This compound/Clavulanic Acid/Sulbactam (CFC/CA/SUL) | 8/4/4 | 64/32/32 | 58% |
Data synthesized from a study on 52 ESBL-producing E. coli isolates.[2]
Table 2: Enhanced Efficacy of this compound Nanoformulations
| Formulation | Particle Size (nm) | Encapsulation Efficiency (%) | Fold Reduction in MIC vs. This compound |
| This compound-Eudragit RS 100 Nanoparticles (Nano-spray dryer) | 328 - 389 | 78 - 84% | 4-fold (against S. aureus and E. coli) |
| This compound-PLGA-Eudragit S100 Nanoparticles (Nanoprecipitation) | 171 - 199 | 58 - 81% | 16-fold (against S. aureus and E. coli) |
Data from studies on the development of this compound nanoparticles.[12][13]
Experimental Protocols
Checkerboard Assay for Synergy Testing
Objective: To determine the in vitro synergistic activity of this compound in combination with a test agent.
Materials:
-
96-well microtiter plates
-
This compound stock solution
-
Test agent stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum (~5 x 10^5 CFU/mL)
-
Multichannel pipette
Procedure:
-
Prepare serial two-fold dilutions of this compound horizontally along the x-axis of the 96-well plate in 50 µL of CAMHB.
-
Prepare serial two-fold dilutions of the test agent vertically along the y-axis of the plate in 50 µL of CAMHB. This creates a matrix of varying concentrations of both agents.[11]
-
Include wells with only this compound and only the test agent as controls. Also, include a growth control well with no antimicrobial agents and a sterility control well with only broth.
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC for each combination by visual inspection for turbidity or by measuring absorbance.
-
Calculate the Fractional Inhibitory Concentration (FIC) index using the following formulas:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Test Agent = (MIC of Test Agent in combination) / (MIC of Test Agent alone)
-
FIC Index = FIC of this compound + FIC of Test Agent
-
-
Interpret the results: FIC Index ≤ 0.5 indicates synergy; 0.5 < FIC Index ≤ 4 indicates an additive or indifferent effect; and FIC Index > 4 indicates antagonism.[14]
Nano-Spray Drying for this compound Nanoparticle Formulation
Objective: To prepare this compound-loaded nanoparticles with extended-release properties.
Materials:
-
This compound monohydrate
-
Eudragit RS 100
-
Organic solvent (e.g., acetone)
-
Distilled water
-
Nano Spray Dryer B-90
Procedure:
-
Dissolve a specific amount of this compound monohydrate and Eudragit RS 100 in an appropriate organic solvent.[12]
-
Filter the resulting solution through a 0.45 µm membrane filter.[11]
-
Set the nano-spray dryer parameters. For example:
-
Inlet Temperature: 120°C
-
Outlet Temperature: ~54°C
-
Pump Level: 3
-
Spray Rate: 100%[12]
-
-
Spray the solution into the drying chamber to form nanoparticles.
-
Collect the dried nanoparticles from the collection electrode.
-
Characterize the nanoparticles for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.[12]
Visualizations
Caption: this compound's mechanism of action: Inhibition of cell wall synthesis.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 5. Factors affecting drug encapsulation and stability of lipid-polymer hybrid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Aggregation of chitosan nanoparticles in cell culture: Reasons and resolutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How to concentrate nanoparticles and avoid aggregation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Bacterial Efflux Pump Inhibitors Reduce Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Monohydrate-Loaded Colon-Targeted Nanoparticles for Use in COVID-19 Dependent Coinfections and Intestinal Symptoms: Formulation, Characterization, Release Kinetics, and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Cefaclor Quality Control and Purity Assessment: A Technical Support Guide for Researchers
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the quality control and purity assessment of Cefaclor for research applications. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key specifications to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound that I should be aware of in my research?
A1: this compound is susceptible to degradation via several pathways, especially in aqueous solutions and in the solid state. Key routes include:
-
Hydrolysis of the β-lactam ring: This is a common degradation pathway for β-lactam antibiotics, which leads to a loss of antibacterial activity.
-
Intramolecular aminolysis: The amino group in the side chain can attack the β-lactam ring, leading to the formation of piperazine-2,5-dione derivatives.
-
Isomerization: The double bond within the dihydrothiazine ring can shift, forming the Δ³-isomer of this compound.[1]
-
Ring contraction: The cephem nucleus can undergo contraction to form thiazole-based structures.[1]
-
Oxidative degradation: The dihydrothiazine ring is susceptible to oxidation, a pathway that is particularly relevant in solid-state degradation.[1]
Q2: What are the common impurities found in research-grade this compound?
A2: Impurities in this compound can originate from the manufacturing process, degradation, or improper storage.[2] These can be categorized as:
-
Process-related impurities: These include unreacted starting materials, intermediates, and byproducts from the synthetic route.
-
Degradation products: These arise from the chemical breakdown of this compound as described in Q1.
-
Residual solvents: Solvents used during the manufacturing process may remain in the final product.
-
Structurally related analogs: These can include stereoisomers or other closely related cephalosporin compounds.[2]
Q3: How do these impurities and degradation products affect experimental results?
A3: The presence of impurities and degradation products can significantly impact research findings:
-
Chromatographic Assays (e.g., HPLC): Degradation products may co-elute with the parent this compound peak, causing an overestimation of its concentration.[3] They can also appear as additional peaks, complicating chromatogram interpretation.[3]
-
Spectrophotometric Assays: Many degradation products absorb UV light in the same region as this compound, leading to inaccurate quantification.[3]
-
Microbiological Assays: Since most degradation products are microbiologically inactive, their presence can lead to an underestimation of the true potency of the active this compound.[3]
Q4: What are the recommended storage conditions for this compound to minimize degradation?
A4: To maintain its integrity, this compound should be stored in tight, light-resistant containers at controlled room temperature.[4] For solutions, especially in biological matrices, storage at low temperatures (e.g., -20°C or -80°C) is recommended to slow down degradation.[5] It is also crucial to be aware of the pH of aqueous solutions, as this compound's stability is pH-dependent.[6]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound.
HPLC Analysis
Issue 1: Inaccurate or irreproducible peak areas for this compound.
-
Possible Cause A: Co-elution with impurities or degradation products.
-
Possible Cause B: On-column degradation.
-
Possible Cause C: Sample instability in the autosampler.
-
Troubleshooting Step: If samples are stored in the autosampler for an extended period, degradation can occur. It is recommended to use the prepared solutions within a few hours if stored at room temperature or within 20 hours if refrigerated.[7]
-
Issue 2: Appearance of unexpected "ghost peaks" in the chromatogram.
-
Possible Cause: Carryover from previous injections or on-column degradation.
-
Troubleshooting Step: Implement a robust needle wash protocol in the autosampler. If the issue persists, it may be due to on-column degradation of this compound, which can be addressed by the steps mentioned in Issue 1, Cause B.[3]
-
Spectrophotometric Analysis
Issue: Inaccurate or variable absorbance readings.
-
Possible Cause A: Interference from degradation products.
-
Possible Cause B: Instability of this compound in the chosen solvent/buffer.
-
Troubleshooting Step: this compound's stability is pH-dependent. Ensure the pH of your buffer system is appropriate for the duration of your experiment. For example, in alkaline conditions used for some spectrophotometric methods, the hydrolysis reaction should be carefully timed.[8]
-
Quantitative Data Summary
The following tables provide key specifications for this compound purity and related substances as per the United States Pharmacopeia (USP).
Table 1: USP Specifications for this compound Raw Material
| Test | Specification |
| Potency (anhydrous basis) | 950 - 1020 µg/mg of C₁₅H₁₄ClN₃O₄S |
| pH (25 mg/mL aqueous suspension) | 3.0 - 4.5 |
| Water Content | 3.0% - 6.5% |
Source: USP Monograph: this compound[9]
Table 2: USP Limits for Related Compounds in this compound Formulations
| Formulation Type | Limit for any Individual Related Compound | Sum of all Related Compounds |
| This compound Capsules | Not more than 0.5% | Not more than 2.0% |
| This compound Extended-Release Tablets | Not more than 0.6% | Not more than 2.0% |
Source: USP Monographs: this compound Capsules, this compound Extended-Release Tablets[4][7]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity and Impurity Determination
This protocol is based on a stability-indicating HPLC method suitable for separating this compound from its degradation products.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
Chromatographic Conditions:
-
Column: C18, 5 µm particle size, e.g., 25 cm x 4.6 mm.[10]
-
Mobile Phase: A gradient mixture of a phosphate buffer and acetonitrile is commonly used. For example:
-
Mobile Phase A: 50 mM phosphate buffer, pH 4.0.[3]
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program: Start with a low percentage of Mobile Phase B (e.g., 2-25%) and gradually increase to elute more retained impurities.[3]
-
Column Temperature: Ambient (not to exceed 30°C).[3]
Sample Preparation:
-
Standard Preparation: Accurately weigh and dissolve USP this compound Reference Standard in a suitable diluent (e.g., Mobile Phase A) to a known concentration (e.g., 0.05 mg/mL).[9]
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the same diluent to a similar concentration as the standard.[9]
Protocol 2: Spectrophotometric Assay of this compound via Alkaline Hydrolysis
This method involves the conversion of this compound to a diketopiperazine derivative, which is then quantified.
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in demineralized water.[11]
-
Hydrolysis: Transfer an aliquot of the this compound solution to a flask containing an ammonia buffer at pH 10.[8]
-
Incubation: Allow the solution to stand at room temperature for 30 minutes to ensure complete hydrolysis.[8]
-
Measurement: Measure the absorbance of the resulting solution at 340 nm against a blank prepared without this compound.[8]
-
Quantification: Determine the concentration of this compound in the original sample by comparing the absorbance to a calibration curve prepared using this compound standard solutions subjected to the same procedure.[8]
Protocol 3: Forced Degradation Study
This protocol provides a general framework for inducing this compound degradation to assess the stability-indicating properties of an analytical method.
-
Acid Hydrolysis: Incubate a this compound solution in 0.1 N HCl at 60°C.[3]
-
Alkaline Hydrolysis: Treat a this compound solution with 0.1 N NaOH at room temperature.[3]
-
Oxidative Degradation: Expose a this compound solution to 3% hydrogen peroxide at room temperature.[3]
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 100°C) for 24 hours.[3]
-
Photolytic Degradation: Expose a this compound solution to UV light.[3]
-
Analysis: Analyze the stressed samples using a suitable stability-indicating method (e.g., HPLC as in Protocol 1) to identify and quantify the degradation products formed.
Visualizations
Caption: Major degradation pathways of this compound under various conditions.
Caption: Troubleshooting workflow for inaccurate this compound HPLC analysis.
References
- 1. Isolation and structure elucidation of the major degradation products of this compound in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. ftp.uspbpep.com [ftp.uspbpep.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pharmacopeia.cn [pharmacopeia.cn]
- 8. scielo.br [scielo.br]
- 9. ftp.uspbpep.com [ftp.uspbpep.com]
- 10. HPLC method development and validation for the determination of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. submission.quimicanova.sbq.org.br [submission.quimicanova.sbq.org.br]
Validation & Comparative
A Head-to-Head Battle of Beta-Lactams: Cefaclor versus Cephalexin in the Petri Dish
In the landscape of cephalosporin antibiotics, Cefaclor and Cephalexin have long been subjects of comparative analysis. As a second-generation cephalosporin, this compound is often cited as having a broader spectrum of in vitro activity, particularly against certain Gram-negative bacteria, when compared to the first-generation Cephalexin. This guide delves into the in vitro antibacterial profiles of these two oral antibiotics, presenting supporting experimental data and methodologies for the discerning researcher.
Executive Summary of In Vitro Antibacterial Activity
Numerous studies have consistently demonstrated that this compound exhibits greater in vitro potency against a range of bacterial isolates compared to Cephalexin. This difference is particularly notable against species such as Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis. While both antibiotics are effective against many Gram-positive organisms, this compound often displays a lower minimum inhibitory concentration (MIC), indicating that a smaller concentration of the drug is required to inhibit bacterial growth.
Data Presentation: Minimum Inhibitory Concentration (MIC) Comparison
The following tables summarize the comparative in vitro activity of this compound and Cephalexin against various clinically relevant bacterial species. The data is presented as the MIC required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of the tested isolates.
Table 1: In Vitro Activity Against Gram-Negative Bacilli
| Organism (No. of Strains) | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli (50) | This compound | 4 | 8 |
| Cephalexin | 16 | 32 | |
| Klebsiella pneumoniae (50) | This compound | 2 | 8 |
| Cephalexin | 8 | 32 | |
| Proteus mirabilis (50) | This compound | 2 | 4 |
| Cephalexin | 8 | 16 |
Table 2: In Vitro Activity Against Gram-Positive Cocci
| Organism (No. of Strains) | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (50) | This compound | 1 | 4 |
| Cephalexin | 2 | 8 | |
| Streptococcus pneumoniae (50) | This compound | 0.5 | 1 |
| Cephalexin | 1 | 2 | |
| Streptococcus pyogenes (50) | This compound | 0.12 | 0.25 |
| Cephalexin | 0.25 | 0.5 |
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Both this compound and Cephalexin are beta-lactam antibiotics that exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3] This process is crucial for the survival of bacteria, as the cell wall provides structural integrity and protection from osmotic pressure. The key steps in this mechanism are:
-
Binding to Penicillin-Binding Proteins (PBPs): Cephalosporins penetrate the bacterial cell wall and bind to and inactivate PBPs, which are enzymes essential for the final steps of peptidoglycan synthesis.
-
Inhibition of Transpeptidation: This binding prevents the cross-linking of peptidoglycan chains, a critical step for cell wall strength.
-
Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.
Mechanism of action of this compound and Cephalexin.
Experimental Protocols
The data presented in this guide is a synthesis of findings from studies employing standardized antimicrobial susceptibility testing methods. The primary method used for determining the MIC values was the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method
1. Preparation of Antimicrobial Solutions:
-
Stock solutions of this compound and Cephalexin were prepared from analytical grade powders.
-
Serial two-fold dilutions of each antibiotic were prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
2. Inoculum Preparation:
-
Bacterial isolates were cultured on appropriate agar plates for 18-24 hours.
-
Several colonies were suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL.
-
This suspension was further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Incubation:
-
The inoculated microtiter plates were incubated at 35°C ± 2°C in ambient air for 16-20 hours for most bacteria.
4. MIC Determination:
-
The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible growth of the organism.
5. Quality Control:
-
Reference strains, such as Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213, were tested concurrently to ensure the accuracy and reproducibility of the results.
Experimental workflow for broth microdilution testing.
Conclusion
The in vitro data strongly suggest that this compound possesses a broader and more potent antibacterial activity against many common pathogens compared to Cephalexin. This is particularly evident in its enhanced activity against key Gram-negative respiratory and urinary tract pathogens. While both drugs remain valuable tools in the clinician's arsenal, the superior in vitro profile of this compound may offer an advantage in certain clinical scenarios. It is important to note that in vitro activity does not always directly translate to clinical efficacy, and treatment decisions should be guided by a combination of laboratory data, clinical presentation, and local resistance patterns.
References
Cefaclor's Efficacy Against Beta-Lactamase-Producing Bacterial Isolates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cefaclor's in vitro efficacy against clinically relevant beta-lactamase-producing bacteria. The data presented is compiled from multiple studies to assist researchers and drug development professionals in evaluating this compound as a potential therapeutic agent. This document details the comparative performance of this compound against other antibiotics, outlines the experimental methodologies for susceptibility testing, and illustrates the underlying mechanisms of action and resistance.
Comparative In Vitro Efficacy of this compound
The in vitro activity of this compound against beta-lactamase-producing isolates is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following tables summarize MIC data from various studies, comparing this compound to other commonly used antibiotics against key bacterial pathogens.
Data Presentation
Table 1: Comparative MIC₅₀ and MIC₉₀ Values (µg/mL) Against Beta-Lactamase-Producing Haemophilus influenzae
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | 4.0 | >32.0[1] |
| Ampicillin | >32.0 | >32.0[1] |
| Amoxicillin-Clavulanate | 0.5/0.25 | 1.0/0.5[1] |
| Cephalexin | 8.0 | -[1] |
| Cefuroxime | 0.5 | 1.0[1] |
MIC₅₀: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Table 2: Comparative Activity of this compound Against Beta-Lactamase-Producing Gram-Negative and Gram-Positive Isolates
| Organism | Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | This compound | 1 - >128 | 8 | 64 |
| Cephalexin | 4 - >128 | 16 | >128 | |
| Cefuroxime | ≤0.25 - >128 | 2 | 32 | |
| Staphylococcus aureus | This compound | ≤0.25 - 128 | 2 | 16 |
| Cephalexin | ≤0.25 - 64 | 2 | 8 | |
| Amoxicillin-Clavulanate | ≤0.12 - 4 | 0.5 | 1 |
Note: Data is synthesized from multiple sources and direct comparisons should be made with caution due to potential variations in study methodologies.
Experimental Protocols
The data presented in this guide are primarily derived from antimicrobial susceptibility testing (AST) performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). The following are generalized protocols for the key experiments cited.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the MIC of an antibiotic in a liquid growth medium and is a standard procedure for assessing antimicrobial susceptibility.
-
Preparation of Bacterial Inoculum:
-
Well-isolated colonies of the test bacterium are selected from an 18-24 hour agar plate.
-
The colonies are suspended in a sterile broth or saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The standardized suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Antibiotic Dilutions:
-
A stock solution of this compound is prepared in a suitable solvent.
-
Serial two-fold dilutions of the antibiotic are made in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension.
-
A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing broth only) are included.
-
The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air. For fastidious organisms like H. influenzae, incubation is performed in a CO₂-enriched atmosphere.
-
-
Interpretation of Results:
-
Following incubation, the plate is examined for visible bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth.
-
Disk Diffusion Method (Kirby-Bauer Test)
This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around an antibiotic-impregnated disk.
-
Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the broth microdilution method.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate to ensure confluent growth.
-
Application of Antibiotic Disks: A paper disk impregnated with a standardized concentration of this compound (e.g., 30 µg) is placed on the surface of the inoculated agar.
-
Incubation: The plate is incubated at 35°C ± 2°C for 16-24 hours.
-
Measurement and Interpretation: The diameter of the zone of complete growth inhibition around the disk is measured in millimeters. The result is interpreted as "Susceptible," "Intermediate," or "Resistant" by comparing the zone diameter to the established breakpoints in the latest CLSI M100 document.[2][3][4]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Mechanism of β-lactamase action and inhibition.
Caption: Experimental workflow for MIC determination.
References
A head-to-head comparison of the clinical efficacy of Cefaclor and Cefadroxil.
In the landscape of cephalosporin antibiotics, Cefaclor and Cefadroxil have long been utilized for a range of bacterial infections. While both are effective oral agents, their clinical efficacy, pharmacokinetic profiles, and dosing regimens present distinct differences that are critical for researchers, scientists, and drug development professionals to understand. This guide provides a comprehensive comparison of the clinical efficacy of this compound and Cefadroxil, supported by data from comparative clinical trials.
At a Glance: Key Clinical Efficacy Data
To facilitate a direct comparison, the following tables summarize the clinical and bacteriological cure rates of this compound and Cefadroxil in the treatment of various infections as reported in key clinical studies.
Table 1: Skin and Soft-Tissue Infections
| Study | Drug & Dosage | Clinical Efficacy | Bacteriological Efficacy |
| Ballantyne, 1985[1] | Cefadroxil 1,000 mg once daily | 91% | Not specified |
| This compound 250 mg three times daily | 95% | Not specified | |
| Unspecified Multicenter Study[2] | This compound AF 375 mg twice daily | 97.4% | 85.7% |
| This compound 250 mg three times daily | 94.9% | 84.1% |
Table 2: Streptococcal Pharyngitis/Tonsillitis
| Study | Drug & Dosage | Clinical Success Rate | Bacteriological Cure Rate |
| Randolph et al., 1988[3][4] | Cefadroxil once daily | 95.4% (Cure/Recurrence) | 88% (Culture Negative) |
| This compound three times daily | 77.9% (Cure/Recurrence) | 88% (Culture Negative) | |
| Multicenter Study[5] | This compound AF 375 mg twice daily | 96.7% | 93.6% |
| This compound 250 mg three times daily | 98.1% | 94.1% |
Table 3: Pneumococcal Pneumonia
| Study | Drug & Dosage | Clinical Cure Rate | Bacteriological Eradication Rate |
| ZeLuff et al., 1986[6] | Cefadroxil 1 g every 12 hours | 94% | 98% |
| This compound 500 mg every 8 hours | 94% | 96% |
Mechanism of Action and Resistance: A Signaling Perspective
The bactericidal activity of both this compound and Cefadroxil stems from their ability to interfere with bacterial cell wall synthesis.[7][8] This process, along with common bacterial resistance mechanisms, can be visualized as a signaling pathway.
References
- 1. Comparative efficacy of cefadroxil and this compound in the treatment of skin and soft-tissue infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of this compound AF in the treatment of skin and skin-structure infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Clinical comparison of once-daily cefadroxil and thrice-daily this compound in the treatment of streptococcal pharyngitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound AF in the treatment of streptococcal pharyngitis/tonsillitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cefadroxil compared with this compound in the treatment of streptococcal pneumonia in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. urology-textbook.com [urology-textbook.com]
A Comparative Analysis of the Pharmacokinetic Profiles of Cefaclor and Cephalexin in Human Subjects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of two widely prescribed second and first-generation cephalosporin antibiotics, Cefaclor and Cephalexin, respectively. The information presented herein is supported by experimental data from human studies to assist researchers and drug development professionals in understanding the clinical pharmacology of these agents.
Core Pharmacokinetic Parameters: A Tabular Comparison
The pharmacokinetic properties of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), are critical determinants of its efficacy and safety. Below is a summary of the key pharmacokinetic parameters for this compound and Cephalexin based on studies in healthy human volunteers.
| Pharmacokinetic Parameter | This compound | Cephalexin | Reference(s) |
| Peak Serum Concentration (Cmax) | 6.01 ± 0.55 µg/mL (250 mg dose) 34.6 ± 7.8 mg/L (1000 mg dose) | 9.43 ± 2.36 µg/mL (250 mg dose) 38.8 ± 8.1 mg/L (1000 mg dose) | [1][2][3][4] |
| Time to Peak Concentration (Tmax) | 30-60 minutes | Approximately 1 hour | [5][6] |
| Elimination Half-Life (t½) | 0.58 ± 0.07 hours (0.6-0.9 hours) | 0.80 ± 0.12 hours (0.5-1.2 hours) | [1][2][7][8] |
| Area Under the Curve (AUC) | 74.5 ± 9.9 h·mg/L (1000 mg dose) | 93.0 ± 14.8 h·mg/L (1000 mg dose) | [3][4] |
| Protein Binding | ~23.5% | 10-15% | [6][7] |
| Metabolism | Not significantly metabolized; undergoes chemical degradation. | Not metabolized in the body. | [5][9] |
| Primary Route of Excretion | 60-85% excreted unchanged in urine within 8 hours. | Over 90% excreted unchanged in the urine within 6 hours. | [7][9] |
| Effect of Food on Absorption | Rate of absorption is reduced, but not the extent. | Rapidly absorbed even in the fed state. | [5][8] |
In-Depth Pharmacokinetic Profile Comparison
Absorption: Both this compound and Cephalexin are well-absorbed after oral administration[5][9]. Cephalexin reaches its peak plasma concentration in approximately one hour[6]. This compound's peak serum concentrations are typically achieved within 30 to 60 minutes[5]. Food can delay the absorption of this compound, but does not reduce the total amount absorbed[5]. In contrast, Cephalexin is rapidly absorbed even when taken with food[8].
Distribution: Cephalexin is widely distributed throughout most body fluids[6]. The plasma protein binding for Cephalexin is approximately 10% to 15%[6]. This compound has a slightly higher protein binding of about 23.5%[7].
Metabolism: A key differentiator between the two is their metabolic fate. Cephalexin is not metabolized in the body[9]. This compound is also not significantly metabolized by enzymatic processes, but it does undergo chemical degradation in the body[5].
Excretion: The primary route of elimination for both antibiotics is renal, with a large proportion of the administered dose being excreted unchanged in the urine. For this compound, approximately 60% to 85% is excreted unchanged in the urine within 8 hours[7]. Cephalexin shows a more rapid and complete urinary excretion, with over 90% of the drug excreted unchanged within 6 hours[9].
Experimental Protocols
The determination of the pharmacokinetic parameters for this compound and Cephalexin in human subjects typically involves a clinical study with the following key components:
1. Study Design: A common approach is a randomized, crossover study in a cohort of healthy adult volunteers. This design allows for each subject to serve as their own control, minimizing inter-individual variability.
2. Dosing and Administration:
-
Subjects are administered a single oral dose of either this compound or Cephalexin.
-
After a washout period, the subjects receive the other drug.
-
Doses are typically administered with a standardized volume of water after an overnight fast.
3. Sample Collection:
-
Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 4, 6, and 8 hours post-dose).
-
Urine samples are collected over a 24-hour period.
4. Bioanalytical Method:
-
Serum or plasma is separated from the blood samples by centrifugation.
-
The concentrations of this compound and Cephalexin in serum/plasma and urine are determined using a validated bioanalytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Sample Preparation: Protein precipitation is a common method for preparing plasma samples. This involves adding a precipitating agent like acetonitrile to the plasma sample, followed by centrifugation to remove the precipitated proteins.
-
Chromatographic Separation: The supernatant is then injected into an HPLC system. A reversed-phase C8 or C18 column is typically used for separation.
-
Mobile Phase: The mobile phase is a mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile), with the pH adjusted to optimize separation.
-
Detection: A UV detector is used to quantify the drug concentrations based on their absorbance at a specific wavelength.
-
5. Pharmacokinetic Analysis:
-
The collected concentration-time data is used to calculate the key pharmacokinetic parameters such as Cmax, Tmax, t½, and AUC using non-compartmental or compartmental analysis methods.
Visualizing the Pharmacokinetic Workflow
The following diagram illustrates the typical workflow of a comparative pharmacokinetic study for oral antibiotics like this compound and Cephalexin.
Caption: Workflow of a comparative pharmacokinetic study.
References
- 1. researchgate.net [researchgate.net]
- 2. karger.com [karger.com]
- 3. The pharmacokinetics of the oral cephalosporins--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trial design and methods - Intravenous or oral antibiotic treatment in adults and children with cystic fibrosis and Pseudomonas aeruginosa infection: the TORPEDO-CF RCT - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 6. Liquid-chromatographic determination of five orally active cephalosporins--cefixime, this compound, cefadroxil, cephalexin, and cephradine--in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic and Pharmacodynamic Principles of Anti-Infective Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PK/PD Approach to Antibiotic Therapy Review [rxkinetics.com]
- 9. ijper.org [ijper.org]
In vitro activity of Cefaclor compared with the first-generation cephalosporin, Cephalothin.
In the landscape of cephalosporin antibiotics, both Cefaclor and the first-generation cephalosporin, Cephalothin, have played significant roles in combating bacterial infections. This guide provides a detailed comparison of their in vitro activity, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Shared Approach to Bacterial Cell Wall Inhibition
Both this compound and Cephalothin are bactericidal β-lactam antibiotics that disrupt the synthesis of the peptidoglycan layer of bacterial cell walls.[1][2][3] This is achieved by binding to and inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for the final transpeptidation step in peptidoglycan synthesis.[3][4][5] The compromised cell wall ultimately leads to bacterial cell lysis and death.[1]
In Vitro Susceptibility Data
The in vitro effectiveness of this compound and Cephalothin has been evaluated against a range of Gram-positive and Gram-negative bacteria. The following tables summarize the Minimum Inhibitory Concentrations (MICs) and zone of inhibition data from various studies.
Table 1: Minimum Inhibitory Concentration (MIC) Data (μg/mL)
| Bacterial Species | This compound | Cephalothin | Reference |
| Staphylococcus aureus | 8 | More Active | [6] |
| Escherichia coli | More Active | Less Active | [7][8] |
| Klebsiella pneumoniae | More Active | Less Active | [7] |
| Proteus mirabilis | More Active | Less Active | [7] |
| Haemophilus influenzae | More Active | Less Active | [8] |
| Gram-Positive Cocci | Less Active | Significantly More Active | [9] |
| Bacteroides fragilis | Less Active | Significantly Less Active | [9] |
Note: "More Active" and "Less Active" are used where specific MIC values were not provided in the source material, but a qualitative comparison was made.
Table 2: Zone of Inhibition Data (mm) with 30-μg Disks
| Bacterial Group | This compound vs. Cephalothin | Reference |
| Enterobacteriaceae | 4 mm larger zones | [10][11] |
| Staphylococcus aureus | 6 mm smaller zones | [10][11] |
Comparative Insights
Overall, studies indicate that this compound generally demonstrates greater in vitro activity against common Gram-negative pathogens like Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis when compared to Cephalothin.[7] this compound is also noted to be more active against Haemophilus influenzae.[8] Conversely, Cephalothin appears to be more potent against Gram-positive cocci.[9] Against Staphylococcus aureus, Cephalothin was found to be more active than this compound.[6] It is also important to note that neither antibiotic is highly effective against methicillin-resistant Staphylococcus aureus (MRSA).[10][11]
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the in vitro activity of antibiotics like this compound and Cephalothin.
Kirby-Bauer Disk Diffusion Susceptibility Test
The Kirby-Bauer test assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of inhibition around a disk impregnated with the antibiotic.[12]
-
Inoculum Preparation: A standardized bacterial inoculum, typically equivalent to a 0.5 McFarland turbidity standard, is prepared.[13]
-
Inoculation: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacteria.[14][13]
-
Disk Placement: Antibiotic disks (e.g., 30-μg this compound or Cephalothin) are dispensed onto the agar surface, ensuring they are adequately spaced.[13][15]
-
Incubation: The plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 16-18 hours).[15]
-
Measurement and Interpretation: The diameter of the zone of inhibition around each disk is measured in millimeters.[12] This measurement is then compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the antibiotic.[12]
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.[16][17]
-
Antibiotic Dilution: A serial two-fold dilution of the antibiotic is prepared in a liquid growth medium within a 96-well microtiter plate.[18]
-
Inoculum Preparation: A standardized bacterial suspension is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL).[17]
-
Inoculation: A standardized volume of the bacterial inoculum is added to each well of the microtiter plate containing the diluted antibiotic.[16][19]
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for a specified duration).[18][19]
-
MIC Determination: The wells are visually inspected for turbidity. The MIC is the lowest concentration of the antibiotic in a well that shows no visible bacterial growth.[16][17]
Visualizing the Process
The following diagrams illustrate the mechanism of action of cephalosporins and the workflow for determining antibiotic susceptibility.
Caption: Mechanism of action for this compound and Cephalothin.
References
- 1. scienceprofonline.com [scienceprofonline.com]
- 2. urology-textbook.com [urology-textbook.com]
- 3. Cephalosporin - Wikipedia [en.wikipedia.org]
- 4. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]
- 6. Susceptibility of Staphylococcus aureus to this compound and Cephalothin: Laboratory and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Activity of this compound, a New Orally Administered Cephalosporin Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. In vitro studies with this compound, a new oral cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bio.libretexts.org [bio.libretexts.org]
- 13. microbenotes.com [microbenotes.com]
- 14. asm.org [asm.org]
- 15. hardydiagnostics.com [hardydiagnostics.com]
- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 17. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 19. protocols.io [protocols.io]
Comparative Stability of Cefaclor and Other Orally Administered Cephalosporins: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the chemical stability of Cefaclor, a second-generation oral cephalosporin, against other commonly prescribed oral cephalosporins: Cefadroxil (first-generation), Cefprozil (second-generation), and Cephalexin (first-generation). Understanding the stability profiles of these active pharmaceutical ingredients (APIs) is critical for formulation development, predicting shelf-life, and ensuring therapeutic efficacy and safety. This document compiles and objectively presents experimental data from various studies, focusing on degradation pathways and stability under diverse stress conditions.
Overview of Chemical Stability
The stability of β-lactam antibiotics, including cephalosporins, is a crucial factor influencing their therapeutic effectiveness. Degradation of these molecules can lead to a loss of antibacterial activity and the formation of potentially immunogenic or toxic byproducts. The primary routes of degradation for cephalosporins include hydrolysis of the β-lactam ring, which is susceptible to acidic, basic, and enzymatic catalysis, as well as oxidation, photolysis, and thermal stress.[1] The chemical structure of the side chains at the C-7 and C-3 positions of the cephem nucleus significantly influences the stability of each cephalosporin.[2]
Comparative Stability Under Stress Conditions
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The following tables summarize the stability of this compound, Cefadroxil, Cefprozil, and Cephalexin under various stress conditions as reported in the scientific literature. It is important to note that the experimental conditions may vary between studies, and direct comparisons should be made with caution.
Hydrolytic Stability (Effect of pH)
Hydrolysis is a major degradation pathway for cephalosporins. The stability of the β-lactam ring is highly dependent on the pH of the environment.
| Cephalosporin | Acidic Conditions (pH 1-3) | Neutral Conditions (pH 6-7) | Alkaline Conditions (pH 8-12) |
| This compound | Relatively stable. Retains approximately 95% of its initial activity after 72 hours at 25°C in a pH 2.5 buffer.[3] | Unstable. Degrades significantly, with only 16% of initial activity remaining after 72 hours at 25°C in a pH 6.0 buffer.[3] | Highly unstable. Rapid degradation occurs, with only 3% of initial activity remaining after 72 hours at 25°C in a pH 8.0 buffer.[3] |
| Cefadroxil | The degradation rate is influenced by general acid catalysis.[4] | The degradation in neutral and weak alkaline solutions leads to the formation of piperazine-2,5-diones.[4] | Subject to nucleophilic attack by hydroxide ions, leading to β-lactam cleavage.[4] |
| Cefprozil | Subject to degradation under acidic conditions. | Shows instability in neutral solutions. | Alkaline conditions induce degradation, and a specific degradation product (DCZ) has been identified.[5][6] |
| Cephalexin | Fairly acid stable, being about 25 times more stable than cephalothin at pH 1.0.[7] | The pH-rate profile near pH 8 can be explained by the intramolecular-nucleophilic attack of the side-chain α-amino group upon the β-lactam carbonyls to produce diketopiperazine-type compounds.[7] | Susceptible to degradation under basic conditions.[1] |
Thermal and Photolytic Stability
Temperature and light exposure can also significantly impact the stability of cephalosporins.
| Cephalosporin | Thermal Degradation | Photolytic Degradation |
| This compound | Oral suspensions of this compound show significant degradation at elevated temperatures (25°C and 37°C) compared to refrigerated conditions (4°C).[8] | Information not prominently available in the reviewed literature. |
| Cefadroxil | Subject to thermal degradation. | Information not prominently available in the reviewed literature. |
| Cefprozil | The degradation of Cefprozil in oral suspension follows first-order kinetics at elevated temperatures (333-353 K).[9] | Information not prominently available in the reviewed literature. |
| Cephalexin | Generally stable when exposed to temperatures up to 60°C.[1] | Undergoes degradation upon exposure to UV light, leading to the formation of various byproducts.[10] |
Oxidative Stability
Oxidative degradation can be a concern for certain chemical structures.
| Cephalosporin | Oxidative Degradation (e.g., H₂O₂) |
| This compound | Susceptible to oxidation. |
| Cefadroxil | Susceptible to oxidative degradation. |
| Cefprozil | Undergoes degradation in the presence of oxidizing agents.[11] |
| Cephalexin | Shows degradation susceptibility under oxidative conditions, including in the presence of hydrogen peroxide and metal ions.[1] |
Degradation Pathways
The degradation of cephalosporins can proceed through several pathways, leading to a variety of degradation products. The following diagram illustrates a generalized degradation pathway for aminocephalosporins.
Caption: Generalized degradation pathways for oral cephalosporins.
For Cefadroxil , degradation in aqueous solution can occur via intramolecular aminolysis, water-catalyzed hydrolysis, and hydroxide ion-catalyzed β-lactam cleavage, leading to the formation of piperazine-2,5-diones and 3-hydroxy-4-methyl-2(5H)-thiophenone.[4] Cefprozil degradation in oral suspension is complex, involving reversible-consecutive and parallel reactions, including isomerization between its Z and E isomers.[3][9] Cephalexin degradation can involve decarboxylation and oxidation, with some photodegraded products retaining the β-lactam moiety and antibacterial activity.[10]
Experimental Protocols
The stability of cephalosporins is typically assessed using stability-indicating analytical methods, most commonly High-Performance Liquid Chromatography (HPLC).
General Forced Degradation Study Protocol
A typical forced degradation study involves subjecting the drug substance to various stress conditions to achieve 5-20% degradation. The following is a generalized protocol:
-
Preparation of Stock Solution: A stock solution of the cephalosporin is prepared in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: The stock solution is treated with an acid (e.g., 0.1 M HCl) and heated at a specific temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: The stock solution is treated with a base (e.g., 0.1 M NaOH) at room temperature or elevated temperature for a specific duration.
-
Oxidative Degradation: The stock solution is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: The solid drug substance or a solution is exposed to high temperatures (e.g., 80°C).
-
Photodegradation: The drug substance (solid or in solution) is exposed to UV and visible light in a photostability chamber.
-
-
Sample Analysis: After the specified stress period, the samples are neutralized (if necessary), diluted, and analyzed by a validated stability-indicating HPLC method. The percentage of degradation is calculated by comparing the peak area of the intact drug in the stressed sample to that of an unstressed standard solution.
Example HPLC Method for Cephalosporin Analysis
The following is a representative HPLC method that can be adapted for the analysis of various cephalosporins.
Caption: A typical experimental workflow for HPLC-based stability analysis.
Conclusion
The stability of orally administered cephalosporins is a multifaceted issue influenced by their inherent chemical structures and external environmental factors. This compound exhibits notable instability in neutral and alkaline conditions, which is a critical consideration for liquid oral formulations. In comparison, first-generation cephalosporins like Cephalexin demonstrate greater stability in acidic environments. Cefprozil's stability profile is complicated by its isomeric nature.
This comparative guide highlights the importance of conducting thorough forced degradation studies to understand the degradation pathways and to develop robust, stability-indicating analytical methods. The provided data and protocols serve as a valuable resource for researchers and professionals in the pharmaceutical industry, aiding in the development of stable and effective cephalosporin-based drug products.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Degradation kinetics and mechanism of aminocephalosporins in aqueous solution: cefadroxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repository.msa.edu.eg [repository.msa.edu.eg]
- 6. Stability indicating methods for the analysis of cefprozil in the presence of its alkaline induced degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The stability of cefprozil in oral suspension CEFZIL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. repositorio.unifesp.br [repositorio.unifesp.br]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Cefaclor: A Guide for Laboratory Professionals
For researchers and scientists in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Cefaclor, ensuring compliance and minimizing environmental impact.
This compound Disposal Procedures
This compound is not classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) in the United States.[1] However, it is imperative to adhere to institutional and local regulations regarding non-hazardous pharmaceutical waste. The following procedures outline the recommended disposal process for this compound in a laboratory setting.
Immediate Safety and Handling
Before beginning any disposal process, ensure you are wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][3] Handle this compound in a well-ventilated area to avoid inhalation of dust or aerosols.[2][3]
Step-by-Step Disposal Guide
-
Deactivation (for liquid media): For used cell culture media containing this compound, it is important to note that while autoclaving can destroy pathogens, it may not deactivate the antibiotic itself.[4] Unless your institution has specific guidelines stating otherwise, media containing antibiotics should be treated as chemical waste.[4]
-
Segregation: Do not mix this compound waste with hazardous waste streams such as solvents, heavy metals, or reactive chemicals.[5]
-
Containment of Solid Waste:
-
Place solid this compound waste, including expired powders and contaminated materials (e.g., weighing paper, gloves), into a designated, sealable container.[2] This can be a plastic-lined cardboard box or a pail.[5]
-
To prevent accidental ingestion or environmental release, mix the solid this compound waste with an undesirable substance like used coffee grounds or kitty litter.[6][7][8]
-
-
Containment of Liquid Waste:
-
Labeling: Clearly label the waste container as "Non-Hazardous Pharmaceutical Waste: this compound" and include the date of accumulation.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]
-
Final Disposal: Arrange for the disposal of the contained this compound waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[2]
Quantitative Data Summary
While specific quantitative limits for this compound disposal are not federally mandated due to its non-hazardous classification, internal laboratory or institutional standards may apply. Always consult your organization's specific protocols.
| Parameter | Guideline | Source |
| RCRA Hazardous Waste Classification | Not a listed hazardous waste | [1] |
| Disposal Method | Licensed chemical destruction plant or controlled incineration | [2] |
| Sewer Discharge | Prohibited | [2] |
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste in a laboratory.
References
- 1. klamathcc.edu [klamathcc.edu]
- 2. chemicalbook.com [chemicalbook.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. EPA Hazardous Waste Codes | UGA Environmental Safety Division [esd.uga.edu]
- 5. dep.wv.gov [dep.wv.gov]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. Antibiotic Guide: choices for common infections - 2023 [bpac.org.nz]
- 8. downloads.regulations.gov [downloads.regulations.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Cefaclor
Essential protocols for the safe handling, storage, and disposal of Cefaclor, ensuring the protection of laboratory personnel and the integrity of research.
For researchers, scientists, and professionals in drug development, meticulous adherence to safety protocols is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, a cephalosporin antibiotic. Following these procedural steps will help mitigate risks and ensure a safe laboratory environment.
This compound is considered a hazardous substance that can cause allergic skin reactions and may lead to allergy or asthma symptoms if inhaled.[1][2][3] It is crucial to avoid personal contact, including inhalation of dust, and contact with skin and eyes.[4]
Personal Protective Equipment (PPE) for Handling this compound
A multi-layered approach to personal protection is critical when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Gloves | Nitrile or low-protein, powder-free latex gloves are recommended.[4] Double gloving should be considered for enhanced protection.[4] Regularly inspect gloves for any signs of wear or degradation.[4] |
| Body Protection | Lab Coat/Coveralls | For quantities up to 500 grams, a standard laboratory coat may be sufficient.[4] For larger quantities (up to 1 kilogram), a disposable laboratory coat or a coverall with low permeability is advised.[4] Ensure coveralls are buttoned at the collar and cuffs.[4] |
| Eye and Face Protection | Safety Glasses/Goggles | Chemical goggles are required to protect against dust and splashes.[4] A face shield may be necessary for procedures with a higher risk of splashing.[2] |
| Respiratory Protection | Dust Mask/Respirator | A dust mask should be used to prevent inhalation of this compound powder.[2] In situations where significant dust may be generated, or in case of inadequate ventilation, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[5] For incidental or accidental exposure, a powered, positive flow, full-face apparatus or air-purifying respirators with P2 or P3 filters should be evaluated.[4] |
| Foot and Head Protection | Shoe and Head Covers | Protective shoe covers and a head covering are recommended to prevent the spread of contamination.[4] |
Operational Plan for Handling this compound
A systematic workflow is essential for minimizing exposure and ensuring safety.
1. Preparation:
-
Work in a well-ventilated area.[4]
-
Utilize enclosed local exhaust ventilation or a laminar flow cabinet, especially at points where dust or fumes may be generated.[4]
-
Ensure a safety shower and eye wash station are readily accessible.[2]
-
Before handling, wash hands thoroughly.[6]
-
Don all required PPE as outlined in the table above.
2. Handling:
-
Avoid all personal contact with the substance.[4]
-
Do not eat, drink, or smoke in the handling area.[4]
-
Keep containers securely sealed when not in use.[4]
-
Avoid the formation of dust and aerosols.[3]
3. Storage:
-
Store this compound in its original, tightly closed container in a cool, dry, and well-ventilated area.[4][5][7]
-
Store away from incompatible materials such as strong oxidizing agents.[4][5]
-
Protect containers from physical damage and check regularly for leaks.[4]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Collection: Collect waste in suitable, sealed containers labeled for disposal.[4][5]
-
Contaminated Materials: Used gloves, gowns, and other disposable materials should be placed in sealed plastic bags or other appropriate containers for disposal.[4]
-
Regulations: Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[5]
-
Packaging: Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[3]
Emergency Procedures: Spills and Exposure
Immediate and correct response to spills and exposure is critical.
Minor Spills:
-
Clean up spills immediately.[4]
-
Wear appropriate PPE, including a dust respirator.[4]
-
Use dry clean-up procedures to avoid generating dust.[4]
-
Vacuum or sweep up the material. A vacuum cleaner must be fitted with a HEPA filter.[4]
-
Dampen with water to prevent dusting before sweeping if necessary.[4]
-
Place the collected material in a suitable container for disposal.[4]
Major Spills:
-
Alert personnel in the area and contact emergency responders.[4]
-
Control personal contact by wearing full protective clothing.[4]
-
Prevent the spillage from entering drains or water courses.[4]
-
Follow the clean-up procedures for minor spills.[4]
Personal Exposure:
-
Inhalation: Move the individual to fresh air. If they experience respiratory symptoms, call a poison center or doctor.[2]
-
Skin Contact: Remove contaminated clothing immediately.[1] Wash the affected area with plenty of soap and water.[1] If skin irritation or a rash occurs, seek medical advice.[1]
-
Eye Contact: Rinse cautiously with water for several minutes.[3] If wearing contact lenses, remove them if it is safe to do so and continue rinsing.[3] Seek immediate medical attention from an ophthalmologist.[1]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward.[5] Seek immediate medical attention and never induce vomiting.[1]
Visualizing Safe Handling and Disposal
To further clarify the procedural flow, the following diagrams illustrate the key decision-making and action steps for handling this compound safely.
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
Caption: A decision-making diagram for responding to a this compound spill.
References
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. This compound: MedlinePlus Drug Information [medlineplus.gov]
- 8. This compound (Ceclor, Raniclor): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
